5S-HETrE
Beschreibung
Eigenschaften
IUPAC Name |
(5S,6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSADDRSUZRRBAN-FDSUASFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335878 | |
| Record name | 5S-Hydroxy-6E,8Z,11Z-eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195061-94-0 | |
| Record name | 5S-Hydroxy-6E,8Z,11Z-eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Physiological Role of 5S-HETrE In Vivo: A Technical Guide for Researchers
Preamble: Navigating the Frontiers of Eicosanoid Research
For researchers and drug development professionals in the field of lipid mediators, the landscape is in a constant state of evolution. While our understanding of eicosanoids derived from arachidonic acid (AA) is extensive, the physiological significance of analogous metabolites from other polyunsaturated fatty acids remains a fertile ground for discovery. This guide focuses on 5S-hydroxyeicosatrienoic acid (5S-HETrE), a less-studied eicosanoid derived from dihomo-γ-linolenic acid (DGLA).
Direct, in-vivo functional data for 5S-HETrE is currently scarce in the published literature. Therefore, this technical guide adopts a unique, field-proven approach. We will leverage the well-established physiological roles and metabolic pathways of its close structural analog, 5S-hydroxyeicosatetraenoic acid (5S-HETE), as a predictive framework. By understanding the established biology of the AA-derived 5-lipoxygenase (5-LOX) pathway, we can formulate robust hypotheses and design rigorous experimental protocols to elucidate the in vivo functions of 5S-HETrE. This guide is structured to provide not just a review of what is known, but a practical roadmap for what is yet to be discovered.
I. The Biosynthetic Crossroads: A Comparative Analysis of 5S-HETrE and 5S-HETE
The initial step in understanding the physiological role of any lipid mediator is to delineate its biosynthetic origin. Both 5S-HETrE and 5S-HETE are products of the 5-lipoxygenase (5-LOX) pathway, differing only in their precursor fatty acid.
-
5S-HETE is a well-characterized eicosanoid derived from the omega-6 polyunsaturated fatty acid, arachidonic acid (C20:4n-6).[1][2][3]
-
5S-HETrE , or 5S-hydroxy-8,11,14-eicosatrienoic acid, is derived from dihomo-γ-linolenic acid (DGLA; C20:3n-6).[4][5][6]
The enzymatic machinery responsible for their synthesis is largely conserved, allowing us to infer the biosynthetic pathway of 5S-HETrE.
Diagram: Comparative Biosynthesis of 5S-HETrE and 5S-HETE
Caption: Comparative biosynthesis of 5S-HETE and 5S-HETrE.
II. Metabolism and Bioactivation: The Emergence of Potent Mediators
The physiological relevance of 5S-HETE is significantly amplified through its metabolism to 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[7] This conversion is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). 5-oxo-ETE is a highly potent chemoattractant for eosinophils and neutrophils, suggesting a critical role in inflammatory responses.[3]
Given the structural similarity, it is highly probable that 5S-HETrE undergoes a parallel metabolic bioactivation to 5-oxo-eicosatrienoic acid (5-oxo-ETrE) . The existence and functional significance of this putative metabolite represent a key area for future investigation.
Diagram: Comparative Metabolism of 5S-HETE and 5S-HETrE
Caption: Parallel metabolism of 5S-HETE and 5S-HETrE to their 5-oxo derivatives.
III. Hypothesized Physiological Roles of 5S-HETrE In Vivo
Based on the known biological activities of the DGLA and AA metabolic pathways, we can propose several key physiological roles for 5S-HETrE.
A. Inflammation and Immunology
The DGLA-derived eicosanoids are generally considered to be less inflammatory or even anti-inflammatory compared to their AA-derived counterparts.[4][8] For instance, prostaglandin E1 (PGE1), derived from DGLA via the cyclooxygenase (COX) pathway, has anti-inflammatory properties.[4] In contrast, PGE2 from AA is a potent pro-inflammatory mediator.
This raises a critical question: does 5S-HETrE follow this trend and exhibit attenuated or even opposing effects to the pro-inflammatory 5S-HETE?
-
Hypothesis 1: 5S-HETrE as a Modulator of Leukocyte Function. 5S-HETE is a known chemoattractant and activator of neutrophils.[3] It is plausible that 5S-HETrE also interacts with leukocyte receptors, but with potentially different affinity and downstream signaling outcomes. It may act as a weak agonist or even an antagonist at the receptor for 5S-HETE/5-oxo-ETE (OXE receptor), thereby dampening the inflammatory response.
-
Hypothesis 2: Role in Allergic Inflammation. The potent eosinophil chemoattractant activity of 5-oxo-ETE implicates the 5-LOX pathway in allergic diseases like asthma.[3][7] Investigating the effects of 5S-HETrE and the putative 5-oxo-ETrE on eosinophil migration and activation is a critical area of research. DGLA supplementation has been shown to reduce allergic symptoms in some studies.[9]
B. Cell Proliferation and Cancer
Both DGLA and some of its metabolites have demonstrated anti-proliferative effects in various cancer cell lines.[4] DGLA can inhibit the motility and invasiveness of colon cancer cells.[4]
-
Hypothesis 3: 5S-HETrE in Cancer Pathophysiology. The role of 5S-HETE in cancer is complex, with some studies suggesting pro-proliferative effects. The impact of 5S-HETrE on cancer cell proliferation and tumor growth in vivo is an open and compelling question. It is possible that 5S-HETrE may counteract the pro-proliferative effects of AA-derived eicosanoids.
IV. Experimental Protocols for In Vivo Investigation
To validate these hypotheses, a systematic and multi-faceted experimental approach is required.
A. In Vivo Models
-
Murine Model of Peritonitis: This is a classic model to study acute inflammation and leukocyte recruitment.
-
Objective: To assess the chemoattractant properties of 5S-HETrE in vivo.
-
Methodology:
-
Administer 5S-HETrE or vehicle control intraperitoneally to mice.
-
After a defined period (e.g., 4 hours), collect peritoneal lavage fluid.
-
Perform total and differential cell counts to quantify leukocyte infiltration (neutrophils, eosinophils, macrophages).
-
Analyze lavage fluid for cytokine and chemokine levels using ELISA or multiplex assays.
-
-
-
Ovalbumin-Induced Allergic Asthma Model: This model is suitable for investigating the role of 5S-HETrE in allergic airway inflammation.
-
Objective: To determine the effect of 5S-HETrE on eosinophilic inflammation and airway hyperresponsiveness.
-
Methodology:
-
Sensitize and challenge mice with ovalbumin to induce an asthmatic phenotype.
-
Administer 5S-HETrE or vehicle control during the challenge phase.
-
Assess airway hyperresponsiveness using plethysmography.
-
Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell infiltrates, particularly eosinophils.
-
Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in BAL fluid and lung tissue.
-
-
-
Xenograft Tumor Models: To study the effects of 5S-HETrE on tumor growth.
-
Objective: To evaluate the impact of 5S-HETrE on in vivo tumor progression.
-
Methodology:
-
Implant human cancer cells (e.g., colon, breast) subcutaneously into immunodeficient mice.
-
Once tumors are established, administer 5S-HETrE or vehicle control systemically.
-
Monitor tumor volume over time.
-
At the end of the study, excise tumors for histological and molecular analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
-
-
Diagram: Experimental Workflow for In Vivo Peritonitis Model
Caption: Workflow for assessing the in vivo chemoattractant activity of 5S-HETrE.
B. Analytical Methodologies
Accurate detection and quantification of 5S-HETrE and its metabolites in biological matrices are crucial.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for eicosanoid analysis due to its high sensitivity and specificity.
-
Sample Preparation: Solid-phase extraction (SPE) is typically required to concentrate the analytes and remove interfering substances from plasma, tissue homogenates, or lavage fluid.
-
Instrumentation: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal.
-
Quantification: Use of a stable isotope-labeled internal standard (e.g., d8-5S-HETE, which can be adapted for 5S-HETrE analysis) is essential for accurate quantification.
-
| Parameter | Recommended Setting |
| Chromatography | |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of eicosanoid isomers |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined for 5S-HETrE and 5-oxo-ETrE |
| Internal Standard | Stable isotope-labeled analogue |
V. Future Directions and Drug Development Implications
The elucidation of the physiological role of 5S-HETrE holds significant potential for drug development. If 5S-HETrE is found to have anti-inflammatory or anti-proliferative properties, it could represent a novel therapeutic agent.
-
Modulation of DGLA Metabolism: Strategies to increase the endogenous production of 5S-HETrE, for instance, through dietary supplementation with DGLA in combination with specific enzyme inhibitors (e.g., to reduce its conversion to arachidonic acid), could be explored.
-
Receptor Agonists/Antagonists: The identification of the receptor(s) for 5S-HETrE and the putative 5-oxo-ETrE would open the door for the development of targeted agonists or antagonists with therapeutic potential in inflammatory diseases or cancer.
VI. Conclusion
While direct evidence for the in vivo physiological role of 5S-HETrE is still in its infancy, a robust framework for its investigation can be built upon the extensive knowledge of the analogous 5S-HETE pathway. By employing a comparative and hypothesis-driven approach, researchers can systematically unravel the functions of this intriguing DGLA metabolite. The experimental protocols and conceptual framework provided in this guide offer a clear path forward for scientists and drug development professionals to explore the therapeutic potential of modulating the 5-LOX pathway of DGLA metabolism. The journey to understanding 5S-HETrE is just beginning, and the discoveries that lie ahead promise to enrich our understanding of eicosanoid biology and potentially deliver novel therapeutic strategies.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5280733, 5-Hydroxyeicosatetraenoic Acid. [Link]
-
Watanabe, H., et al. (2014). Effect of Peripheral 5-HT on Glucose and Lipid Metabolism in Wether Sheep. PLoS ONE, 9(2), e88058. [Link]
-
Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(2), 437-457. [Link]
-
Wikipedia. 5-Hydroxyeicosatetraenoic acid. [Link]
-
Watts, S. W., et al. (2019). Diverse Metabolic Roles of Peripheral Serotonin. Endocrinology, 160(6), 1470-1479. [Link]
-
Bockaert, J., et al. (2020). Constitutive activity of 5-HT receptors: Factual analysis. Pharmacology & Therapeutics, 209, 107502. [Link]
-
National Center for Biotechnology Information. Synthesis of 5-eicosatetraenoic acids | Pathway. [Link]
-
Zarini, S., & Murphy, R. C. (2003). Biosynthesis of 5-Oxo-6,8,11,14-eicosatetraenoic Acid from 5-Hydroperoxyeicosatetraenoic Acid in the Murine Macrophage. Journal of Biological Chemistry, 278(13), 11190-11196. [Link]
-
Grant, T. M., et al. (1995). 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure. American Journal of Respiratory Cell and Molecular Biology, 12(3), 324-330. [Link]
-
Chilton, F. H., et al. (2017). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. Current Pharmaceutical Design, 23(7), 1000-1008. [Link]
-
Kashima, H., et al. (2020). Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial. Nutrients, 12(11), 3288. [Link]
-
Wang, X., & Lin, H. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Lipids in Health and Disease, 11, 25. [Link]
-
Yang, Y., et al. (2021). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 26(11), 3326. [Link]
-
Wikipedia. Dihomo-γ-linolenic acid. [Link]
-
ResearchGate. Mechanisms of dihomo-γ-linolenic acid in anti-proliferation of diseases. [Link]
-
Japan International Cooperation Agency. III…Methodologies III-1…5S Principles and the activities III-1-1…Definitions. [Link]
-
Tufarelli, V., et al. (2021). Metabolism and Bioavailability of Olive Bioactive Constituents Based on In Vitro, In Vivo and Human Studies. Antioxidants, 10(11), 1746. [Link]
-
Kumpula, L. S., et al. (2020). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences, 21(21), 8234. [Link]
-
Al-Qatati, A., & Al-Taani, B. (2022). Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. Molecules, 27(23), 8345. [Link]
-
Coughtrie, M. W. H., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 48(11), 1095-1104. [Link]
-
Health Safety & Environment. 5S. [Link]
-
Kumpula, L. S., et al. (2020). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences, 21(21), 8234. [Link]
-
DuraLabel. The 5S System Explained: From Origins to Implementation. [Link]
-
Bois de France. Fiche Comprendre LE CLASSEMENT DU HÊTRE. [Link]
Sources
- 1. 5-Hydroxyeicosatetraenoic Acid | C20H32O3 | CID 5280733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
5S-HETrE: The Pivot Point in Anti-Inflammatory Lipid Signaling
Executive Summary
In the landscape of eicosanoid biology, Arachidonic Acid (AA) and its pro-inflammatory metabolites (the 4-series leukotrienes) have historically dominated drug development targets. However, 5S-Hydroxyeicosatrienoic acid (5S-HETrE) , a direct metabolite of Dihomo-gamma-linolenic acid (DGLA), represents a critical, underutilized "shunt" pathway with potent anti-inflammatory potential.
This guide details the technical role of 5S-HETrE not merely as an end-product, but as a bioactive precursor and a competitive modulator of the 5-Lipoxygenase (5-LOX) machinery. By diverting enzymatic activity away from AA, 5S-HETrE attenuates the production of Leukotriene B4 (LTB4) and yields alternative mediators like 5-oxo-ETrE and Leukotriene A3 (LTA3) . We provide a validated framework for the biosynthesis, downstream metabolism, and analytical quantification of this lipid mediator.
Biosynthetic Pathways: The DGLA vs. AA Competition
The therapeutic efficacy of DGLA supplementation relies on the "substrate competition" model. Both AA and DGLA compete for the same active site on 5-Lipoxygenase (5-LOX) .
Mechanism of Action
-
Initiation: Upon cellular activation (e.g., calcium influx), 5-LOX translocates to the nuclear envelope.
-
Oxygenation: 5-LOX oxygenates DGLA at C-5 to form 5-hydroperoxyeicosatrienoic acid (5-HpETrE) .
-
Reduction: 5-HpETrE is rapidly reduced by glutathione peroxidases to 5S-HETrE .
-
Divergence: Unlike 5-HpETE (from AA), which is efficiently converted to the instable epoxide LTA4, 5-HpETrE conversion to LTA3 is less efficient. Furthermore, LTA3 acts as a "suicide inhibitor" or poor substrate for LTA4 Hydrolase, effectively blocking the inflammatory cascade.
Pathway Visualization
The following diagram illustrates the parallel processing of AA and DGLA, highlighting the 5S-HETrE divergence.
Caption: Parallel metabolism of AA and DGLA by 5-LOX. Note the divergence at 5-HpETrE favoring 5S-HETrE accumulation and the inhibitory effect of DGLA metabolites on the AA cascade.
5S-HETrE as a Precursor: Downstream Metabolites
While 5S-HETrE is a stable end-product in many assays, it serves as a substrate for 5-hydroxyeicosanoid dehydrogenase (5-HEDH) . This conversion is critical for understanding the complete pharmacological profile of DGLA.
Conversion to 5-oxo-ETrE
Similar to the conversion of 5-HETE to the potent granulocyte chemoattractant 5-oxo-ETE, 5S-HETrE is oxidized to 5-oxo-ETrE .[1]
-
Enzyme: 5-HEDH (microsomal, NADP+-dependent).
-
Substrate Specificity: 5-HEDH requires a 5(S)-hydroxyl group and a 6-trans double bond.[1][2][3] 5S-HETrE possesses these structural requirements.
-
Biological Impact: 5-oxo-ETrE retains some chemoattractant activity but is significantly less potent than 5-oxo-ETE. This "metabolic switching" reduces the overall inflammatory tone of the tissue [1].
The Leukotriene A3 Dead-End
5-HpETrE can dehydrate to form Leukotriene A3 (LTA3) . However, LTA3 is structurally distinct enough from LTA4 that it acts as a poor substrate for LTA4 Hydrolase (LTA4H) .
-
Inhibition: LTA3 can bind to LTA4H but is hydrolyzed to LTB3 very slowly. This binding effectively blocks the enzyme from processing LTA4, thereby reducing the synthesis of the highly inflammatory LTB4 [2].
Technical Protocol: Targeted LC-MS/MS Quantification
To validate the presence of 5S-HETrE and its metabolites in biological samples (plasma or cell culture supernatant), a targeted Lipidomics approach is required.
Sample Preparation (Solid Phase Extraction)
-
Principle: Acidified extraction to protonate carboxyl groups for retention on C18 or polymeric reversed-phase sorbents.
-
Step-by-Step:
-
Thaw: Plasma/Supernatant on ice.
-
Internal Standard: Spike with 10 ng of d8-5-HETE (deuterated analog).
-
Precipitation: Add 3 volumes of ice-cold Methanol/Acetonitrile (1:1). Vortex and centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution: Dilute supernatant with water to <15% organic solvent content.
-
Acidification: Adjust pH to 3.5 using 1M HCl or Formic Acid.
-
Loading: Load onto pre-conditioned SPE cartridge (e.g., Oasis HLB or Strata-X).
-
Wash: Wash with 5% Methanol in water.
-
Elution: Elute with 100% Methanol or Ethyl Acetate.
-
Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL Mobile Phase A/B (50:50).
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.02% Acetic Acid.
-
Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
MRM Transition Table
The following transitions are critical for distinguishing DGLA metabolites from AA metabolites.
| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 5S-HETrE | 321.2 | 115.1 | 22 | Characteristic cleavage for 5-hydroxy |
| 5S-HETrE (Qual) | 321.2 | 277.2 | 18 | Loss of CO2 |
| 5-oxo-ETrE | 319.2 | 203.1 | 24 | Characteristic for 5-oxo series |
| DGLA | 305.2 | 261.2 | 20 | Parent Fatty Acid |
| 5-HETE (AA derived) | 319.2 | 115.1 | 22 | Interference Warning: Same mass as 5-oxo-ETrE.[4] Separation by RT is mandatory. |
| LTB4 | 335.2 | 195.1 | 25 | Pro-inflammatory Reference |
Critical Technical Note: 5-HETE (MW 320.5) and 5-oxo-ETrE (MW 320.5) are isobaric (approximate mass). However, in negative mode, 5-HETE is m/z 319.2 and 5-oxo-ETrE is m/z 319.2. Chromatographic separation is non-negotiable. 5-oxo species typically elute later than their hydroxy counterparts on C18 columns [3].
Therapeutic Implications in Drug Development
Targeting the 5S-HETrE pathway offers a "soft" anti-inflammatory strategy. Unlike NSAIDs (COX inhibitors) or Zileuton (5-LOX inhibitor) which completely shut down pathways (risking side effects), DGLA supplementation modulates the ratio of mediators.
-
Dermatology: Topical DGLA is metabolized to 5S-HETrE in keratinocytes, reducing UV-induced erythema by competing with AA conversion to PGE2 and LTB4.
-
Asthma: Shifting the lung lipidome from LTB4 (neutrophil chemoattractant) to LTB3/5-HETrE (weak/inactive) reduces airway hyperresponsiveness without compromising host defense mechanisms completely.
-
Metabolic Syndrome: 5S-HETrE accumulation in adipose tissue has been linked to improved insulin sensitivity, likely via PPAR-gamma activation, a known target of oxidized fatty acids.
References
-
Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosanoid dehydrogenase-derived keto-eicosanoids. Progress in Lipid Research, 52(4), 651-665.
-
Stsiapanava, A., et al. (2014). Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase and development of an epoxide hydrolase selective inhibitor. Proceedings of the National Academy of Sciences, 111(11), 4227-4232.
-
Wang, Y., et al. (2014). Targeted lipidomics strategies for oxygenated metabolites of polyunsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(10), 1433-1440.
-
Sergeant, S., et al. (2016). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes.[5] European Journal of Pharmacology, 785, 77-86.
Sources
- 1. 5-Hydroxyeicosanoid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
animal models for investigating 5S-HETrE in obesity
Application Note & Protocols
Investigating the Role of 5S-HETrE in Obesity: A Guide to Animal Model Selection and Experimental Workflow
Abstract
Obesity is characterized by a state of chronic, low-grade inflammation, where lipid mediators known as eicosanoids play a pivotal role. This document provides a comprehensive guide for investigating the function of 5-hydroxy-6,8,11,14-eicosatetraenoic acid hydroxytrien (5S-HETrE) and its parent compound, 5S-HETE, within the complex pathophysiology of obesity. We present a rationale for selecting the most appropriate animal models and detail robust, field-proven protocols for obesity induction, compound administration, sample analysis, and mechanistic investigation. This guide is designed to equip researchers with the necessary tools to explore 5S-HETrE as a potential therapeutic target in metabolic disease.
Introduction: The Intersection of Eicosanoids, Inflammation, and Obesity
Obesity has escalated into a global health crisis, acting as a major risk factor for type 2 diabetes, cardiovascular disease, and certain cancers[1]. A key underlying mechanism linking obesity to these comorbidities is a state of systemic, low-grade inflammation, often termed "metaflammation". This inflammatory state originates, in large part, from hypertrophied adipose tissue, which becomes dysfunctional and secretes a host of pro-inflammatory molecules[2][3].
Among the most potent of these molecules are the eicosanoids, a class of signaling lipids derived from the oxidation of 20-carbon fatty acids like arachidonic acid[4]. The 5-lipoxygenase (5-LOX or ALOX5) pathway is a critical enzymatic cascade in the production of pro-inflammatory eicosanoids[5]. This pathway converts arachidonic acid into 5(S)-hydroperoxyeicosatetraenoic acid (5S-HpETE), which is rapidly reduced to 5(S)-hydroxyeicosatetraenoic acid (5S-HETE)[5][6]. 5S-HETE itself serves as a precursor to even more potent mediators, including the leukotrienes and 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a powerful chemoattractant for inflammatory cells like neutrophils and eosinophils[5][7]. The molecule 5S-HETrE is a structural analog and part of this family of lipid mediators. Given that excessive adipocyte lipolysis, a hallmark of obesity, can trigger adipose inflammation and the production of eicosanoids, the 5-LOX pathway represents a critical and under-investigated nexus in metabolic disease[2][8].
This guide provides the scientific and methodological framework for using preclinical animal models to dissect the specific contributions of the 5S-HETE/5S-HETrE axis to obesity-induced inflammation and metabolic dysregulation.
Strategic Selection of an Animal Model
The choice of animal model is the most critical decision in preclinical obesity research. The model must recapitulate the key features of human obesity relevant to the research question. Animal models for obesity are broadly categorized as genetic or diet-induced[9][10].
-
Genetic Models: These models, such as the leptin-deficient ob/ob mouse or the leptin receptor-deficient db/db mouse, are based on single-gene mutations that lead to severe, early-onset obesity[11].
-
Rationale for Use: Excellent for studying the consequences of hyperphagia and severe insulin resistance driven by a specific, known pathway defect.
-
Causality and Limitations: While powerful, their monogenic nature does not reflect the polygenic and environmental complexity of the vast majority of human obesity cases[10]. Their extreme phenotype can sometimes mask the effects of more subtle modulators.
-
-
Diet-Induced Obesity (DIO) Models: These models utilize high-fat, high-sugar diets to induce obesity in susceptible rodent strains, most commonly the C57BL/6J mouse[11][12].
-
Rationale for Use: The DIO model is considered the gold standard for mimicking common human obesity, as it develops progressively due to caloric excess and involves a complex interplay of genetic and environmental factors[10][13]. The resulting phenotype includes key features like increased adiposity, insulin resistance, and adipose tissue inflammation[14].
-
Causality and Justification: For studying the role of an inflammatory mediator like 5S-HETrE, which is likely produced in response to the metabolic stress of overnutrition, the DIO model offers superior face validity. It allows researchers to investigate how 5S-HETrE levels change during the development of obesity and how manipulating its pathway affects the disease course.
-
Recommendation: For investigating the role of 5S-HETrE, the C57BL/6J mouse DIO model is the most appropriate choice.
Table 1: Comparison of Common Obesity Animal Models
| Model Type | Strain/Example | Induction Method | Key Advantages | Key Disadvantages | Relevance for 5S-HETrE Studies |
| Diet-Induced | C57BL/6J Mouse | High-Fat Diet (45-60% kcal from fat) | Mimics common human obesity progression; polygenic; allows study of diet-gene interactions.[10][12] | Slower development of phenotype; variability between animals. | High: Allows for investigation of 5S-HETrE's role in the context of diet-driven inflammation. |
| Monogenic | ob/ob Mouse | Spontaneous mutation in the leptin gene | Rapid and severe obesity phenotype; highly reproducible.[11] | Does not represent typical human obesity; confounding effects of leptin absence. | Moderate: Useful for secondary validation in a severe metabolic disruption context. |
| Monogenic | db/db Mouse | Spontaneous mutation in the leptin receptor gene | Severe obesity and early type 2 diabetes; highly reproducible.[11] | Does not represent typical human obesity; severe diabetes can complicate interpretation. | Moderate: Similar to ob/ob, useful for secondary validation. |
Experimental Design and Protocols
A well-controlled experimental design is paramount. The following workflow provides a logical progression from obesity induction to mechanistic analysis.
Caption: Overall experimental workflow for investigating 5S-HETrE in DIO mice.
Protocol 1: Diet-Induced Obesity (DIO) Induction
Principle: This protocol uses a high-fat diet (HFD) to induce a clinically relevant obese and insulin-resistant phenotype in C57BL/6J mice.[13][14]
Materials:
-
Male C57BL/6J mice, 5-6 weeks of age.
-
Standard chow diet (Control, ~10% kcal from fat).
-
High-Fat Diet (DIO, 60% kcal from fat, e.g., Research Diets D12492).
-
Standard animal housing and caging.
Procedure:
-
Acclimation: Upon arrival, house mice in groups (e.g., 5 per cage) and allow them to acclimate for one week with free access to standard chow and water.[15]
-
Baseline Measurements: Record the initial body weight of all animals.
-
Group Allocation: Randomize mice into two groups:
-
Control Group: Continues on standard chow.
-
DIO Group: Switched to the High-Fat Diet (HFD).
-
-
Induction Period: Maintain mice on their respective diets for 12-16 weeks. Provide ad libitum access to food and water.
-
Monitoring:
-
Validation of Phenotype: Before starting the intervention, confirm the obese phenotype. DIO mice should exhibit significantly higher body weight, fat mass (if measurable via EchoMRI or DEXA), and impaired glucose tolerance compared to control mice.
Protocol 2: Administration of 5S-HETrE or Modulators
Principle: To assess the direct effects of 5S-HETrE, it must be administered systemically. Intraperitoneal (IP) injection is a common and effective route for delivering compounds in rodents.[16] The choice of vehicle is critical to ensure solubility and bioavailability without causing toxicity.
Materials:
-
5S-HETrE (or a 5-LOX inhibitor/activator).
-
Vehicle solution (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO or ethanol, typically <5%).
-
Sterile syringes (27-30 gauge needles).
-
Animal scale.
Procedure:
-
Preparation of Dosing Solution:
-
Causality: The stability and solubility of lipid mediators are critical. Prepare the dosing solution fresh each day. First, dissolve the lipid in a small amount of organic solvent (e.g., ethanol), then dilute to the final concentration with sterile saline.
-
Vortex thoroughly to ensure a homogenous solution or fine suspension.
-
Prepare a "Vehicle Control" solution containing the same concentration of solvent without the active compound.
-
-
Animal Grouping: Sub-divide the DIO mice into two new groups:
-
DIO + Vehicle: Receives IP injections of the vehicle solution.
-
DIO + 5S-HETrE: Receives IP injections of the 5S-HETrE solution.
-
A lean control group receiving the vehicle should also be maintained for comparison.
-
-
Dosing:
-
Weigh each mouse to calculate the precise injection volume (typically 5-10 mL/kg body weight).
-
Administer the solution via IP injection. Briefly restrain the mouse, tilt it slightly head-down, and insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer once daily (or as determined by preliminary pharmacokinetic studies) for the duration of the intervention phase (e.g., 2-4 weeks).
-
Protocol 3: Sample Collection and Processing
Principle: Proper collection and immediate processing of biological samples are essential to preserve the integrity of labile lipid mediators and other biomarkers.
Materials:
-
Anesthetic (e.g., isoflurane).
-
EDTA-coated microtubes (for plasma).
-
RNase-free tubes and instruments.
-
Liquid nitrogen and dry ice.
-
Centrifuge.
Procedure:
-
Terminal Procedure: At the end of the study, fast mice for 4-6 hours.
-
Anesthesia: Anesthetize the mouse deeply with isoflurane.
-
Blood Collection: Perform terminal cardiac puncture to collect whole blood into an EDTA-coated microtube.
-
Self-Validation: EDTA is used to chelate calcium and prevent coagulation and platelet activation, which can artificially generate eicosanoids.
-
Immediately place the tube on ice. Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma), aliquot into fresh tubes, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Tissue Harvest:
-
Rapidly dissect key metabolic tissues: epididymal white adipose tissue (eWAT), subcutaneous white adipose tissue (sWAT), liver, and skeletal muscle.
-
For each tissue, take small pieces designated for different analyses.
-
For Lipidomics & RNA: Immediately snap-freeze in liquid nitrogen.
-
For Histology: Place a small section in 10% neutral buffered formalin.
-
Store all frozen samples at -80°C until analysis.
-
Analytical and Mechanistic Studies
Protocol 4: Quantification of 5S-HETrE by LC-MS/MS
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for quantifying specific eicosanoids in complex biological matrices like plasma or tissue homogenates.[17][18]
Workflow:
-
Lipid Extraction:
-
Homogenize frozen tissue samples in a methanol-based buffer.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction and remove interfering substances like proteins and phospholipids. An internal standard (e.g., a deuterated version of 5S-HETE) must be added at the beginning of the extraction to account for sample loss.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient of water and acetonitrile/methanol (both typically containing a small amount of acid like formic acid) to separate the eicosanoids based on their hydrophobicity.
-
-
MS/MS Detection:
-
The eluent from the LC is directed into the mass spectrometer source (typically electrospray ionization, ESI, in negative mode).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for 5S-HETrE (or 5S-HETE) and then fragmenting it to monitor for a unique product ion. This two-stage filtering provides exceptional specificity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a pure 5S-HETrE standard.
-
Quantify the amount of 5S-HETrE in the biological samples by comparing its peak area (normalized to the internal standard) against the standard curve.
-
Downstream Mechanistic Assays
To understand how 5S-HETrE exerts its effects, correlate its levels with key markers of inflammation and metabolic function.
-
Gene Expression (qPCR): Analyze mRNA levels of pro-inflammatory cytokines (Tnf-α, Il-6), chemokines (Ccl2/Mcp-1), and macrophage markers (Adgre1/F4/80, Cd68) in adipose tissue.
-
Western Blot: Probe for activation (i.e., phosphorylation) of key inflammatory signaling proteins like NF-κB, JNK, and p38 MAPK in tissue lysates.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on formalin-fixed adipose tissue sections to assess adipocyte size and morphology. Use immunohistochemistry (IHC) to visualize and quantify macrophage infiltration (e.g., F4/80 staining).
Putative Signaling Pathway and Interpretation
5S-HETE is known to be metabolized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-ETE. 5-oxo-ETE is a potent agonist for the OXE receptor 1 (OXER1), a G-protein coupled receptor (GPCR) that couples to Gαi proteins.[5][7] Activation of this pathway in immune cells leads to chemotaxis, calcium mobilization, and pro-inflammatory signaling.
Caption: Putative signaling pathway for 5S-HETE metabolites in immune cells.
Interpretation: An increase in 5S-HETrE/5S-HETE in obese adipose tissue, coupled with increased expression of inflammatory markers and macrophage infiltration, would support a pro-inflammatory role. If administration of 5S-HETrE exacerbates these markers, it provides direct evidence of its function. Conversely, if a 5-LOX inhibitor ameliorates obesity-induced inflammation and improves metabolic parameters, it validates the pathway as a therapeutic target.
References
-
5-Hydroxyeicosatetraenoic acid - Wikipedia. Wikipedia. [Link]
-
Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. PubMed Central. [Link]
-
Effect of the 5:2 Diet on Weight Loss and Cardiovascular Disease Risk Factors in Overweight and/or Obesity: A Systematic Review and Meta-Analysis. MDPI. [Link]
-
Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. PubMed Central. [Link]
-
Murine Models of Obesity. MDPI. [Link]
-
A systematic review on different models of inducing obesity in animals: Advantages and limitations. PubMed Central. [Link]
-
Diet-induced obesity in animal models: points to consider and influence on metabolic markers. PubMed Central. [Link]
-
Diet-induced Obesity Modeling by Cafeteria Diet | Protocol Preview. YouTube. [Link]
-
A retrospective study of 5S behaviours of Physical Activity (PA) among suburban Mumbai population with Type 2 Diabetes Mellitus (T2DM). National Institutes of Health (NIH). [Link]
-
Characterization of Eicosanoids Produced by Adipocyte Lipolysis: IMPLICATION OF CYCLOOXYGENASE-2 IN ADIPOSE INFLAMMATION. PubMed Central. [Link]
-
Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival. National Institutes of Health (NIH). [Link]
-
New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis. PubMed Central. [Link]
-
Animal models of obesity: genetic aspects. National Institutes of Health (NIH). [Link]
-
Implementation of the 5Rs (Replacement, Reduction, Refinement, Responsibility and Respect) in laboratory animal science education & training courses in the University of Cape Town, South Africa. ResearchGate. [Link]
-
A Mouse Model of Diet-Induced Obesity and Insulin Resistance. PubMed Central. [Link]
-
Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. [Link]
-
(PDF) Characterization of eicosanoids produced by adipocyte lipolysis: Implication of cyclooxygenase-2 in adipose inflammation. ResearchGate. [Link]
-
MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review. [Link]
-
The Role of TLRs in Obesity and Its Related Metabolic Disorders. MDPI. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. [Link]
-
(PDF) Quantifying Biological Samples using Linear Poisson Independent Component Analysis for MALDI-ToF Mass Spectra. ResearchGate. [Link]
-
Operational Excellence by Implementation of 5S Concepts and Lean Management Practices in Vivarium. Journal of Laboratory Animal Science. [Link]
-
5-HT2C receptor - Wikipedia. Wikipedia. [Link]
-
Eicosanoid - Wikipedia. Wikipedia. [Link]
-
Metabolic health improves with 5% weight loss in obesity. Healio. [Link]
-
High-fat diet-induced obesity in animal models. Nutrition Research Reviews. [Link]
-
QPS The 5S of Hybrid LC MS/MS Methods. YouTube. [Link]
-
Chronic High-Fat/Sugar Diet Feeding. Mouse Metabolic Phenotyping Centers (MMPC). [Link]
-
The path toward a metabolic health revolution. McKinsey & Company. [Link]
-
Overview of Animal Models of Obesity. PubMed Central. [Link]
-
Eicosanoid Storm in Infection and Inflammation. PubMed Central. [Link]
-
Role of animal models in biomedical research: a review. PubMed Central. [Link]
-
(PDF) 5HT Receptor Signal Transduction Pathways. ResearchGate. [Link]
-
Eicosanoids in obesity and diabetes. ResearchGate. [Link]
-
The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. [Link]
-
C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. Taconic Biosciences. [Link]
-
Quantitative Measurement of Hexoses by Betaine Aldehyde Derivatisation. MDPI. [Link]
-
Obesity: from animal models to human genetics to practical applications. ResearchGate. [Link]
-
Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. YouTube. [Link]
Sources
- 1. Effect of the 5:2 Diet on Weight Loss and Cardiovascular Disease Risk Factors in Overweight and/or Obesity: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Eicosanoids Produced by Adipocyte Lipolysis: IMPLICATION OF CYCLOOXYGENASE-2 IN ADIPOSE INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eicosanoid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A systematic review on different models of inducing obesity in animals: Advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Animal Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
experimental protocol for 5S-HETrE administration in vivo
Application Note & Protocol
Topic: Experimental Protocol for 5S-HETrE Administration In Vivo
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive experimental guide for the in vivo administration of 5(S)-Hydroxy-6,8,11-eicosatrienoic acid (5S-HETrE), a lipid mediator derived from the lipoxygenase pathway. As a structural analog of the well-characterized inflammatory eicosanoid 5(S)-HETE, 5S-HETrE is presumed to share similar biological activities, including roles in chemotaxis and inflammation. This guide is designed to provide researchers with a robust framework for preclinical studies, emphasizing scientific integrity and reproducibility. We detail critical pre-experimental considerations, a validated formulation strategy for this lipophilic compound, a step-by-step protocol for intraperitoneal (i.p.) administration in a murine model, and recommendations for endpoint analysis. The causality behind key experimental choices is explained to empower researchers to adapt the protocol to their specific models and scientific questions.
Introduction to 5S-HETrE and Related Eicosanoids
5S-HETrE (5(S)-Hydroxy-6,8,11-eicosatrienoic acid) is a metabolite of arachidonic acid, produced via the lipoxygenase (LOX) enzyme pathway.[1] It belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are potent, hormone-like signaling molecules that act locally as autocrine and paracrine mediators.[2] Specifically, 5S-HETrE is a close structural analog of 5(S)-HETE, a widely studied eicosanoid involved in regulating inflammation, immune responses, and cell proliferation.[2][3]
The biological activities of these lipids are often mediated by their conversion to more potent metabolites. For instance, 5(S)-HETE is oxidized by 5-hydroxyeicosanoid dehydrogenase to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[4] 5-oxo-ETE is a powerful chemoattractant for inflammatory cells, particularly eosinophils and neutrophils, and exerts its effects by binding to the G protein-coupled receptor OXER1.[4][5] Upon ligand binding, OXER1 activates intracellular signaling cascades involving MAPK/ERK and PI3K/Akt, leading to calcium mobilization and cellular responses like migration and degranulation.[5] Given its structural similarity, 5S-HETrE may act through similar pathways or serve as a precursor to a corresponding oxo-metabolite.
Pre-Experimental Planning
Critical Considerations: Animal Model Selection
A crucial factor in designing studies involving 5-oxo-ETE or its analogs is the choice of animal model. The primary receptor, OXER1, is well-characterized in humans. However, studies suggest that mice and rats appear to lack a clear, functional ortholog of the OXER1 receptor.[2][5] Researchers must consider this potential difference in pharmacology. Alternative models (e.g., guinea pigs, rabbits) or humanized transgenic models may be more appropriate depending on the research question. This protocol is designed for a generic murine model but the biological relevance of the target pathway must be validated beforehand.
Materials and Reagents
-
Test Article: 5S-HETrE (ensure high purity, typically >98%)
-
Vehicle Components:
-
Ethanol (200 proof, anhydrous)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Animal Model: e.g., C57BL/6 mice, 8-12 weeks old, male or female as required by study design.
-
Consumables:
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes (e.g., 28-30 gauge) or tuberculin syringes with appropriate needles
-
Pipette tips
-
Equipment
-
Calibrated analytical balance
-
Vortex mixer
-
Laminar flow hood
-
Animal scale/balance
-
Appropriate animal housing and handling facilities compliant with IACUC guidelines.
Protocol: In Vivo Administration of 5S-HETrE via Intraperitoneal (i.p.) Injection
This protocol details the formulation of the lipophilic 5S-HETrE into a solution suitable for intraperitoneal injection, a common and effective route for systemic delivery in preclinical rodent models.[6]
Reagent Preparation
Rationale: 5S-HETrE is a lipid and is practically insoluble in aqueous solutions like saline. A common and effective strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent before diluting it to the final working concentration in a physiological buffer.[7] This ensures the compound remains in solution for administration. We present a primary method using ethanol and an alternative using DMSO. The final concentration of the organic solvent should be kept to a minimum (ideally ≤5%) to avoid vehicle-induced toxicity or inflammation.[8]
Table 1: Vehicle and Stock Solution Preparation
| Step | Procedure | Rationale & Notes |
|---|---|---|
| 1 | Prepare Vehicle Solution | The vehicle serves as the negative control and the diluent for the test article. |
| Primary (Ethanol-based): Mix 1 part Ethanol with 9 parts Sterile Saline (e.g., 100 µL Ethanol + 900 µL Saline for a 10% stock). | This creates a 10% Ethanol in Saline vehicle. The final concentration in the animal will be lower. | |
| Alternative (DMSO-based): Mix 1 part DMSO with 9 parts Sterile Saline. | DMSO is a powerful solvent but can have biological effects. Use with caution.[7] | |
| 2 | Prepare 5S-HETrE Stock Solution | A concentrated stock allows for accurate preparation of various dosing solutions. |
| | Weigh 1 mg of 5S-HETrE and dissolve it in 100 µL of pure Ethanol (or DMSO). This creates a 10 mg/mL stock solution. | 5S-HETrE is often supplied in an organic solvent. If so, evaporate the shipping solvent under a stream of nitrogen gas before weighing and reconstituting. Store stock solution at -80°C under argon or nitrogen. |
Preparation of Dosing Solutions
Rationale: Dosing is typically based on the animal's body weight (mg/kg). A dose-response study is highly recommended to determine the optimal concentration. The following table provides an example calculation for a target dose of 1 mg/kg in a 25g mouse with an injection volume of 100 µL.
Table 2: Example Dosage Calculation for a 1 mg/kg Dose
| Parameter | Value | Calculation / Note |
|---|---|---|
| A. Animal Weight | 25 g | |
| B. Target Dose | 1 mg/kg | This is a starting point; optimization is required. |
| C. Total Amount per Animal | 0.025 mg | (A * B) / 1000 |
| D. Injection Volume | 100 µL (0.1 mL) | A standard i.p. injection volume for a mouse. |
| E. Required Concentration | 0.25 mg/mL | C / D |
| F. Stock Solution Conc. | 10 mg/mL | From Table 1, Step 2. |
| G. Volume of Stock Needed | 2.5 µL | (E * 100 µL) / F |
| H. Volume of Vehicle Needed | 97.5 µL | 100 µL (Final Volume) - G |
| Final Prep (per animal) | Mix 2.5 µL of 10 mg/mL 5S-HETrE stock with 97.5 µL of 10% Ethanol/Saline vehicle. | This results in a final ethanol concentration of <10%. Always prepare a slight overage. |
Animal Handling and Administration Procedure
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare fresh dosing solutions for all groups (Vehicle and 5S-HETrE) on the day of injection. Keep on ice.
-
Weigh Animal: Immediately before injection, weigh each animal to ensure accurate dosing volume if not using a fixed-volume protocol.
-
Restraint: Properly restrain the mouse. For an i.p. injection, position the mouse with its head tilted downwards to move abdominal organs away from the injection site.
-
Injection: Insert a 28-30G needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer: Gently depress the plunger to administer the full volume (e.g., 100 µL).
-
Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.
Experimental Design and Control Groups
-
Vehicle Control (Crucial): This group receives an injection of the vehicle solution only (e.g., 10% Ethanol in Saline). This is the most critical control to ensure that observed effects are not due to the solvent system.
-
Treatment Group(s): Receive 5S-HETrE at one or more concentrations.
-
Positive Control (Optional): If studying inflammation, a known inflammatory agent (e.g., LPS) can be used as a positive control.
-
Randomization: Randomly assign animals to each group to minimize bias.
Post-Administration Monitoring and Endpoint Analysis
The timing and nature of endpoint analysis will depend entirely on the experimental hypothesis.
-
Pharmacokinetics: Blood samples can be collected at various time points (e.g., 15 min, 1 hr, 4 hr, 24 hr) to measure the concentration of 5S-HETrE and its metabolites via LC-MS/MS.
-
Inflammatory Response: For studies on inflammation, analysis can be performed 4-72 hours post-injection.
-
Peritoneal Lavage: Collect peritoneal fluid to quantify immune cell infiltration (e.g., neutrophils, eosinophils) via flow cytometry or microscopy.
-
Tissue Collection: Harvest tissues of interest (e.g., spleen, lung, liver) for analysis of inflammatory gene expression (qPCR), protein levels (ELISA, Western Blot), or histology (H&E staining).[9][10]
-
Workflow and Pathway Visualization
The following diagrams illustrate the overall experimental process and the putative signaling pathway for related compounds.
Caption: High-level workflow for in vivo 5S-HETrE administration.
Caption: Putative signaling pathway for 5-HETE metabolite 5-Oxo-ETE.[5]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Dosing Solution | Poor solubility; solvent concentration too low. | Prepare the dosing solution immediately before use. Ensure vigorous vortexing. If precipitation persists, consider alternative vehicles like a solution containing cyclodextrins or a lipid emulsion (e.g., Intralipid).[7] |
| High Variability in Results | Inconsistent injection technique; inaccurate dosing. | Ensure all personnel are proficient in i.p. injections. Use a consistent injection site and volume. Prepare a master mix for each group to ensure dose homogeneity. |
| Vehicle Control Shows Effect | Vehicle toxicity or biological activity. | Reduce the final concentration of the organic solvent (e.g., from 5% to 1%). If using DMSO, consider switching to an ethanol-based vehicle, which is often better tolerated. |
| No Observable Effect | Dose too low; rapid metabolism; inappropriate animal model. | Perform a dose-escalation study. Check literature for the pharmacokinetics of similar compounds. Critically re-evaluate if the target pathway (e.g., OXER1) is conserved and functional in your chosen animal model.[5] |
References
- Wikipedia. (n.d.). 5-Oxo-eicosatetraenoic acid.
- Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(4), 855-865.
- Wikipedia. (n.d.). 5-Hydroxyeicosatetraenoic acid.
- Hardaway, A. L., Goudarzi, M., Berk, M., Chung, Y.-M., Zhang, R., Li, J., Klein, E., & Sharifi, N. (2020). 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells. Cancer Research, 80(18), 3848–3857.
- Wang, Y., Chen, J., Li, T., & Wu, Y. (2022). Lipid-Based Intelligent Vehicle Capabilitized with Physical and Physiological Activation.
- Falck, J. R., & Campbell, W. B. (2021). The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS Chemical Biology, 16(5), 813–823.
- Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
- Quiroz-Baez, R., Rojas, E., Ibarra, A., & Gonzalez-Maciel, A. (2021). Targeting lipid droplets in FUS-linked amyotrophic lateral sclerosis mitigates neuronal and astrocytic lipotoxicity. Brain, 144(11), 3362-3379.
- Quiroz-Baez, R., Rojas, E., Ibarra, A., & Gonzalez-Maciel, A. (2021). Targeting lipid droplets in FUS-linked amyotrophic lateral sclerosis mitigates neuronal and astrocytic lipotoxicity. Brain, 144(11), 3362-3379. Oxford Academic.
- Li, S.-D., & Huang, L. (2008). Lipidic Systems for In Vivo siRNA Delivery. Molecular Pharmaceutics, 5(5), 790–799.
- Singh, I., & Swami, R. (2018). Lipid as a Vehicle/Carrier for Oral Drug Delivery.
- Thermo Fisher Scientific. (n.d.). In vivo use of Click-iT EdU cell proliferation assays.
- Zhai, L., et al. (2023). Early Ferroptosis Detection Targeting Lipid Hydrogen Abstraction. Journal of the American Chemical Society.
- Thermo Fisher Scientific. (n.d.). Click-iT EdU Labeling In Vivo Cell Proliferation Protocol.
- Munitz, A., et al. (2012). Pharmacokinetics, tissue distribution and immunomodulatory effect of intralipid formulation of nystatin in mice. Journal of Antimicrobial Chemotherapy, 67(7), 1716-21.
- Abra, R. M., & Hunt, C. A. (1981). Effect of long-term Intralipid administration in mice. Journal of Pharmaceutical Sciences, 70(10), 1173-6.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. Lipidic Systems for In Vivo siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of long-term Intralipid administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for 5S-HETrE Detection
Welcome to the technical support center for the analysis of 5-hydroxy-eicosatetraenoic acid (5S-HETrE) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to equip you with the knowledge to develop robust, accurate, and reliable assays for this critical lipid mediator.
Introduction to 5S-HETrE Analysis
5(S)-hydroxyeicosatetraenoic acid (5S-HETrE) is a key bioactive lipid involved in various physiological and pathological processes, including inflammation.[1][2] Accurate quantification of 5S-HETrE in complex biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and selectivity.[3] However, the presence of structural isomers and potential matrix effects present unique challenges that require careful optimization of analytical parameters.
This guide provides a structured approach to method development, offering detailed protocols and troubleshooting advice in a practical question-and-answer format.
Core Experimental Workflow
The following diagram illustrates the typical workflow for 5S-HETrE analysis, from sample collection to data acquisition. Each stage requires careful consideration to ensure data quality.
Caption: General workflow for 5S-HETrE analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for 5S-HETrE and its internal standard?
A1: Multiple Reaction Monitoring (MRM) is essential for the selective detection of 5S-HETrE. It is crucial to monitor at least two transitions per analyte (a quantifier and a qualifier) to ensure specificity. Given that 5S-HETrE readily forms a [M-H]- ion in negative electrospray ionization (ESI), the precursor ion will be m/z 319.2. For the internal standard, a deuterated form such as 5S-HETE-d8 is highly recommended to compensate for matrix effects and variations in sample preparation.[4][5]
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Role | Collision Energy (eV) |
| 5S-HETrE | 319.2 | 115.1 | Quantifier | -20 to -25 (Optimization Recommended) |
| 319.2 | 179.1 | Qualifier | -15 to -20 (Optimization Recommended) | |
| 5S-HETE-d8 | 327.2 | 116.1 | Quantifier (IS) | -20 to -25 (Optimization Recommended) |
| 327.2 | 184.1 | Qualifier (IS) | -15 to -20 (Optimization Recommended) |
Note: The exact collision energies should be optimized for your specific instrument to achieve the best signal intensity.[6][7]
Q2: How can I separate 5S-HETrE from its isomers like 8-HETE, 12-HETE, and 15-HETE?
A2: The chromatographic separation of HETE isomers is challenging due to their structural similarity.[3] While complete baseline separation may not be achievable with standard C18 columns, partial separation is possible with a well-optimized gradient. More importantly, the use of specific MRM transitions is key to differentiating these isomers.[3] Although they share the same precursor ion (m/z 319.2), their fragmentation patterns differ, allowing for selective detection. For example, the transition m/z 319.2 -> 115.1 is highly specific for 5S-HETrE.[3]
A typical reversed-phase gradient might be:
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 12.0 | 30 | 70 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
This is a starting point and should be optimized based on your column dimensions and hardware.
Q3: What is the best approach for sample preparation from plasma or serum?
A3: Solid-Phase Extraction (SPE) is the most effective method for extracting 5S-HETrE from complex biological matrices like plasma or serum.[3] A protocol using a polymeric reversed-phase sorbent, such as Oasis HLB, is recommended.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To 500 µL of plasma, add a known amount of 5S-HETE-d8 internal standard. Dilute the sample with an acidic aqueous solution (e.g., 1.5 mL of 5% acetic acid in water) to disrupt protein binding.[3]
-
Column Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 60 mg) with 2 mL of methanol followed by 2 mL of 0.1% acetic acid in water.[3]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 2 mL of 10% methanol in water with 0.1% acetic acid) to remove polar interferences.
-
Elution: Elute 5S-HETrE and the internal standard with 2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).[3]
Troubleshooting Guide
Issue 1: Poor Sensitivity or No Signal for 5S-HETrE
| Potential Cause | Explanation | Solution |
| Suboptimal Ionization | 5S-HETrE contains a carboxylic acid group, which is most effectively ionized in negative ESI mode. Incorrect polarity will result in no signal. | Ensure the mass spectrometer is operating in negative ionization mode . Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Inefficient Extraction | Incomplete disruption of protein binding or improper SPE procedure can lead to low recovery. | Ensure the internal standard is added before any extraction steps.[8][9] Verify the pH of the sample during loading and the composition of wash and elution solvents. |
| Analyte Degradation | Eicosanoids can be unstable and susceptible to oxidation.[10] | Keep samples on ice or at 4°C during preparation. Use antioxidants like BHT if necessary. Analyze samples promptly after preparation. |
| Incorrect MRM Transitions/Collision Energy | Using non-optimal MRM transitions or collision energy will result in a weak or absent signal. | Verify the precursor and product ions. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., -10 to -40 eV) to find the value that yields the highest intensity for each transition.[6][11] |
Issue 2: High Background Noise or Interferences
| Potential Cause | Explanation | Solution |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 5S-HETrE, leading to inaccurate quantification.[12][13] | Improve sample cleanup by optimizing the SPE wash step. Adjust the LC gradient to better separate 5S-HETrE from the interfering compounds. The use of a deuterated internal standard is crucial to compensate for these effects.[8][9] |
| Isobaric Interference | Other HETE isomers have the same mass and can fragment similarly, causing interference if not chromatographically separated. | While complete separation is difficult, adjust the LC gradient to maximize the separation between isomers.[3] Use highly specific qualifier MRM transitions to confirm the identity of the 5S-HETrE peak. |
| Contamination | Contamination from solvents, glassware, or the LC system can introduce interfering peaks. | Use high-purity, LC-MS grade solvents and reagents. Thoroughly clean all glassware. Implement a system flush with a strong solvent mixture between runs. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Explanation | Solution |
| Column Overload | Injecting too much sample can lead to peak fronting. | Reduce the injection volume or dilute the sample. |
| Mismatched Reconstitution Solvent | If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. | Reconstitute the sample in a solvent that is the same as or weaker than the initial mobile phase conditions. |
| Column Degradation | Over time, the stationary phase of the LC column can degrade, leading to peak tailing and loss of resolution. | Replace the analytical column. Use a guard column to extend the life of the main column. |
| Secondary Interactions | Interactions between the analyte and active sites on the column or in the system can cause peak tailing. | Ensure the mobile phase pH is appropriate. The addition of a small amount of a weak acid like formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. |
Self-Validation and System Suitability
To ensure the trustworthiness of your results, a self-validating system should be in place.
-
Internal Standard Response: The peak area of the deuterated internal standard should be consistent across all samples in a batch (typically within ±20% of the mean). Significant variation may indicate inconsistent extraction or severe matrix effects.
-
Qualifier-to-Quantifier Ratio: The ratio of the peak areas of the qualifier and quantifier MRM transitions for 5S-HETrE should be constant across all standards and samples. A significant deviation in a sample suggests the presence of an interference.
-
Blank Injections: Regularly inject solvent blanks and extracted matrix blanks to monitor for carryover and background contamination.
-
Quality Control Samples: Analyze QC samples at low, medium, and high concentrations throughout the analytical run to assess the accuracy and precision of the method.
Advanced Topic: Collision Energy Optimization
The following diagram illustrates the principle of optimizing collision energy for a specific MRM transition.
Caption: Workflow for collision energy optimization.
References
-
Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (5-HETE) in the perfusate of the isolated rat lung. PubMed. [Link]
-
5-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]
-
Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. NIH. [Link]
-
UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. NIH. [Link]
-
A 5-LO product, 5-HETE, or its unstable precursor 5-HpETE is oxidized... ResearchGate. [Link]
-
Chemical and enzymic syntheses of 5-HPETE, a key biological precursor of slow-reacting substance of anaphylaxis (SRS), and 5-HETE. ACS Publications. [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. NIH. [Link]
-
Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS. NIH. [Link]
-
Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. LIPID MAPS. [Link]
-
How to separate isomers by Normal phase HPLC? ResearchGate. [Link]
-
Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. MDPI. [Link]
-
Skyline Collision Energy Optimization. Skyline. [Link]
-
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. [Link]
-
A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. MDPI. [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. [Link]
-
Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS. NIH. [Link]
-
Human Plasma Extract Analyzed by LCMS - AppNote. MicroSolv. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Sartorius. [Link]
-
Assay Interference by Chemical Reactivity. NIH. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
(PDF) Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. ResearchGate. [Link]
-
Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS. NIH. [Link]
-
Human Plasma Extract Analyzed by LCMS - AppNote. MicroSolv. [Link]
-
Kinetic Profiling in One-Step Digital Immunoassays Enables Multiplex Quantification across an Ultrabroad Dynamic Range. ACS Publications. [Link]
-
Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. ACS Publications. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. ACS Publications. [Link]
-
Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv. [Link]
-
Stability Testing of Biotechnological/Biological Products. EMA. [Link]
Sources
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. skyline.ms [skyline.ms]
- 12. tandfonline.com [tandfonline.com]
- 13. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Best Practices for Long-Term Storage of 5S-HETrE Standards
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage and handling of 5S-hydroxyeicosatrienoic acid (5S-HETrE) standards. Adherence to these best practices is critical for ensuring the integrity and reliability of experimental results.
Introduction to 5S-HETrE Stability
5S-HETrE is a bioactive lipid, specifically a hydroxyeicosatrienoic acid, derived from the metabolism of omega-6 fatty acids.[1] Its polyunsaturated nature, containing multiple carbon-carbon double bonds, makes it susceptible to degradation over time, primarily through oxidation and hydrolysis. Proper storage is therefore not merely a recommendation but a prerequisite for accurate and reproducible research.
Core Storage and Handling Protocols
Proper handling from the moment of receipt is crucial for maximizing the shelf-life of your 5S-HETrE standard. The following protocols are designed to minimize degradation and preserve the integrity of the compound.
Recommended Storage Conditions
For optimal long-term stability, 5S-HETrE standards should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of chemical degradation reactions such as oxidation and hydrolysis. |
| Solvent | Ethanol | 5S-HETrE is typically supplied in an organic solvent like ethanol, which helps to maintain its stability. |
| Container | Amber glass vial with a Teflon-lined cap | Protects from light-induced degradation and prevents leaching of plasticizers that can occur with plastic containers.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, thereby preventing oxidation of the polyunsaturated fatty acid chain. |
Under these conditions, 5S-HETrE standards are expected to be stable for at least two years.[3]
Step-by-Step Aliquoting Protocol
To avoid repeated freeze-thaw cycles and contamination of the main stock, it is highly recommended to prepare single-use aliquots.
-
Preparation: Before opening the vial of 5S-HETrE, allow it to equilibrate to room temperature to prevent condensation of atmospheric water, which can lead to hydrolysis.
-
Inert Atmosphere: If possible, perform the aliquoting procedure in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly and minimize the time the vial is open to the air.
-
Dispensing: Using a gas-tight glass syringe, carefully withdraw the desired volume of the 5S-HETrE solution.
-
Aliquoting: Dispense the solution into smaller amber glass vials with Teflon-lined caps.
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with a stream of argon or nitrogen gas to displace any oxygen.
-
Sealing and Labeling: Immediately cap the vials tightly. Label each aliquot clearly with the compound name, concentration, date of aliquoting, and a unique identifier.
-
Storage: Promptly return the aliquots and the main stock vial to the -20°C freezer.
Understanding Degradation Pathways
A foundational understanding of the chemical degradation pathways of 5S-HETrE is essential for appreciating the importance of proper storage and for troubleshooting potential issues.
Caption: Primary degradation pathways for 5S-HETrE.
Oxidation
The multiple double bonds in the carbon chain of 5S-HETrE are susceptible to attack by molecular oxygen, a process known as auto-oxidation.[4] This is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ions. The products of oxidation can include hydroperoxides, epoxides, aldehydes, and ketones, which will alter the biological activity of the standard and interfere with analytical measurements.
Hydrolysis
5S-HETrE is an ester. In the presence of water, especially under acidic or basic conditions, the ester bond can be cleaved in a process called hydrolysis.[5][6] This reaction breaks the molecule into a carboxylic acid and an alcohol, rendering the standard inactive. This is why it is crucial to avoid moisture contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the 5S-HETrE standard. | Prepare a fresh dilution from a new aliquot. If the problem persists, open a new stock vial. Consider running a quality control check on the standard using a previously validated method. |
| Visible precipitates in the solution | The compound may have come out of solution at low temperatures, or it could be a sign of degradation. | Allow the vial to warm to room temperature and gently vortex to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the standard should be discarded. |
| Discoloration of the solution | This can be a sign of significant oxidation. | The standard is likely compromised. It is recommended to discard it and use a fresh, unopened vial. |
| Standard accidentally left at room temperature | Exposure to higher temperatures accelerates degradation. | The stability of the standard will be compromised. The extent of degradation depends on the duration of exposure. It is safest to discard the standard and use a properly stored one. |
Frequently Asked Questions (FAQs)
Q1: Is it acceptable to store 5S-HETrE standards at -80°C?
While -80°C is generally acceptable for the long-term storage of many biological molecules, for 5S-HETrE in an ethanol solution, -20°C is the manufacturer-recommended temperature.[3] Storing at -80°C may cause the ethanol to become highly viscous or freeze, which could potentially lead to precipitation of the solute.
Q2: How many times can I freeze and thaw an aliquot?
Ideally, an aliquot should only be subjected to one freeze-thaw cycle. Repeated cycling can accelerate degradation through both physical and chemical processes.[7][8] Planning experiments to use an entire aliquot at once is the best practice.
Q3: My 5S-HETrE standard is past its expiration date. Can I still use it?
The expiration date provided by the manufacturer is based on stability testing under ideal storage conditions. Using a standard beyond its expiration date is not recommended as its integrity cannot be guaranteed. This could lead to inaccurate and unreliable experimental results.
Q4: What should I do if I suspect my standard has been contaminated?
If you suspect any form of contamination (e.g., microbial, chemical), it is best to discard the standard immediately to avoid compromising your experiments.
Q5: Can I use a plastic pipette tip to transfer the 5S-HETrE solution?
No, it is strongly advised to use glass or stainless steel syringes for transferring organic solutions of lipids.[2] Plastic pipette tips can leach plasticizers into the solution, which can interfere with your experiments, particularly in sensitive assays like mass spectrometry.
References
-
PubChem. 5-Hydroxyeicosatetraenoic Acid. National Center for Biotechnology Information. Accessed January 26, 2026. [Link].
-
PubChem. 5S-HETrE. National Center for Biotechnology Information. Accessed January 26, 2026. [Link].
-
PubChem. 5-HETrE. National Center for Biotechnology Information. Accessed January 26, 2026. [Link].
-
Chemistry LibreTexts. Hydrolysis of Esters. Accessed January 26, 2026. [Link].
- Kozikowski, B. A., et al. The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. 2003;8(2):210-215.
- Di Cicco, M., et al. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. International Journal of Molecular Sciences. 2023;24(3):2597.
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Accessed January 26, 2026. [Link].
- Zhang, Y., et al. A comprehensive study of conditions of the biodegradation of a plastic additive 2,6-di-tert-butylphenol and proteomic changes in the degrader Pseudomonas aeruginosa san ai. Environmental Science: Water Research & Technology. 2019;5(8):1435-1444.
- Xia, X., et al. Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). Foods. 2023;12(4):749.
-
Medical News Today. Lipid disorder: Causes, symptoms, and treatment. Accessed January 26, 2026. [Link].
-
Wikipedia. 5-Hydroxyeicosatetraenoic acid. Accessed January 26, 2026. [Link].
-
Chemguide. Hydrolysing Esters. Accessed January 26, 2026. [Link].
-
Khan Academy. Eicosanoid Biosynthesis. Accessed January 26, 2026. [Link].
-
PubChem. 5-HETrE. National Center for Biotechnology Information. Accessed January 26, 2026. [Link].
-
YouTube. Freeze Thaw Stability Study for Pharmaceutical Products. Accessed January 26, 2026. [Link]. (Note: A representative YouTube link on the topic).
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Accessed January 26, 2026. [Link].
-
ResearchGate. Diversified Analytical Methods Used to Analyze Plastic Biodegradation. Accessed January 26, 2026. [Link].
-
YouTube. Eicosanoids in 2 minutes; Prostaglandins, Prostacyclin, Thromboxane and Leukotrienes. Accessed January 26, 2026. [Link]. (Note: A representative YouTube link on the topic).
-
ResearchGate. Schematic diagram summarizing lipid alterations in DES subtypes. Accessed January 26, 2026. [Link].
- Needleman, P., et al. Regulated formation of eicosanoids.
- Tosin, M., et al. Laboratory Test Methods to Determine the Degradation of Plastics in Marine Environmental Conditions. Frontiers in Microbiology. 2016;7:225.
-
Khan Academy. Acid-catalyzed ester hydrolysis. Accessed January 26, 2026. [Link].
- Li, F., et al.
-
YouTube. Lipid Transport (pt. 1). Accessed January 26, 2026. [Link]. (Note: A representative YouTube link on the topic).
-
Wikipedia. High cholesterol. Accessed January 26, 2026. [Link].
- Wasternack, C., & Feussner, I. Oxidation of polyunsaturated fatty acids to produce lipid mediators. Annual Review of Plant Biology. 2018;69:363-389.
-
YouTube. Oxidation of unsaturated fatty acid (PUFA and MUFA oxidation). Accessed January 26, 2026. [Link]. (Note: A representative YouTube link on the topic).
-
Twinwood Cattle Company. Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Accessed January 26, 2026. [Link].
-
Chemistry LibreTexts. Oxidation of Fatty Acids. Accessed January 26, 2026. [Link].
-
ResearchGate. β-Oxidation of polyunsaturated fatty acids. Accessed January 26, 2026. [Link].
Sources
- 1. Lipid Storage Diseases | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Precision in Lipidomics: A Comparative Guide to Validating 5S-HETrE Antibody Specificity
Executive Summary: The "Lipid Problem"
In the field of eicosanoid research, specificity is the primary casualty of structural homology. This guide addresses a specific, high-stakes challenge: assessing antibodies targeting 5S-HETrE (5(S)-hydroxy-6E,8Z,11Z-eicosatrienoic acid).
5S-HETrE is a specific metabolite of Mead Acid (20:3 n-9) generated via the 5-lipoxygenase (5-LOX) pathway.[1] It is a critical biomarker for Essential Fatty Acid Deficiency (EFAD) and specific inflammatory states. However, it shares a nearly identical "head" structure with 5S-HETE , the abundant arachidonic acid metabolite.[1]
The Core Challenge: Most commercial antibodies raised against 5-hydroxy lipids bind to the carboxyl group and the hydroxylated
This guide provides a comparative analysis of detection methods and a self-validating protocol to quantify this cross-reactivity.
The Biological Landscape: Why Specificity Matters
To understand the validation requirements, one must visualize the parallel biosynthetic pathways. 5-LOX is promiscuous; it oxygenates both Arachidonic Acid (n-6) and Mead Acid (n-9) at the C5 position.[1]
Figure 1: Parallel Biosynthesis & Structural Homology
This diagram illustrates the competitive substrate usage by 5-LOX, highlighting the structural similarity that causes antibody cross-reactivity.[1]
Caption: 5-LOX metabolizes both Arachidonic Acid and Mead Acid.[1] The resulting metabolites (5S-HETE and 5S-HETrE) share the same 5-hydroxy-6,8-diene core, differing only at the C14 tail.[1]
Comparative Analysis: Immunoassay vs. Mass Spectrometry
When selecting a detection platform, researchers must weigh throughput against specificity.[1]
| Feature | Competitive ELISA (Immunoassay) | LC-MS/MS (Gold Standard) |
| Primary Mechanism | Antibody binding to 5-hydroxy motif.[1] | Mass-to-charge ratio (m/z) + Retention Time.[1] |
| Specificity Risk | High. Antibodies often cannot distinguish the C14 double bond absence in 5S-HETrE vs. 5S-HETE.[1] | Low. 5S-HETrE (m/z 337) and 5S-HETE (m/z 319) have distinct molecular masses.[1] |
| Sensitivity | pg/mL range (High).[1][2] | pg/mL range (High, depends on ionization).[1] |
| Throughput | 96 wells/plate (High).[1][3] | Serial injection (Low/Medium).[1] |
| Cost | Low ( | High (Instrument + Expertise).[1] |
| Verdict | Screening Tool. Requires rigorous cross-reactivity validation before use in complex matrices. | Validation Tool. Essential for confirming ELISA "hits" or when 5-HETE levels are high.[1] |
Expert Insight: If you are studying EFAD, Mead Acid metabolites (5S-HETrE) are upregulated while Arachidonic metabolites (5S-HETE) are downregulated.[1] In this specific physiological window, ELISA specificity might be sufficient. However, in general inflammatory models, 5S-HETE excesses will swamp the 5S-HETrE signal, leading to false positives [1].[1]
Deep Dive Protocol: The Cross-Reactivity Stress Test
Do not rely on manufacturer-stated cross-reactivity (CR) values alone.[1] Matrix effects and batch variability require internal validation. The following protocol utilizes a Competitive ELISA format to determine the "Percent Cross-Reactivity" (%CR).
The Logic of B/B₀
In a competitive assay, the antibody is the limiting factor.
-
B₀ (Maximum Binding): Signal when no free analyte is present (Antibody binds only to the plate-coated conjugate).[1]
-
B (Sample Binding): Signal when free analyte competes for the antibody.
-
Displacement: As free analyte concentration increases, B/B₀ decreases.[1]
Experimental Workflow
Materials:
-
Target Antigen: Authentic 5S-HETrE standard.[1]
-
Interferents: 5S-HETE, 5-oxo-ETE, Arachidonic Acid, LTB4.[1][4][5]
Step-by-Step Protocol:
-
Preparation of Standards:
-
Prepare a serial dilution (logarithmic scale) of the Target (5S-HETrE) ranging from 0.1 pg/mL to 10,000 pg/mL.
-
Prepare identical serial dilutions for each Interferent (e.g., 5S-HETE).
-
-
The Competition Step:
-
Add 50 µL of Standard/Interferent to respective wells.
-
Add 50 µL of 5S-HETrE-Acetylcholinesterase (AChE) Tracer (or HRP tracer).[1]
-
Add 50 µL of Specific Antibody to all wells except Blanks and Non-Specific Binding (NSB) wells.
-
-
Incubation & Wash:
-
Development:
Calculation of Cross-Reactivity[2]
-
Plot B/B₀ (%) on the Y-axis vs. Log Concentration on the X-axis.
-
Calculate the IC50 (concentration required to displace 50% of the tracer) for the Target and the Interferent.
-
Use the formula:
[1]
Interpretation:
-
< 0.1% CR: Excellent specificity.
-
0.1% - 5% CR: Acceptable, but requires mathematical correction if interferent levels are high.
-
> 5% CR: The antibody is not suitable for distinguishing these lipids in complex samples.
Validation Workflow Diagram
This flowchart guides the decision-making process for validating antibody performance.
Figure 2: The Specificity Validation Loop
Caption: A logical workflow for determining if an antibody is fit-for-purpose. Note that even "passing" antibodies benefit from LC-MS/MS spot-checking.[1]
Troubleshooting & Expert Tips
-
The "Hook Effect" in Lipids: Unlike proteins, lipids don't usually hook, but high concentrations of fatty acids can form micelles, interfering with antibody binding. Always dilute samples to keep lipid concentration below the Critical Micelle Concentration (CMC).
-
Extraction Efficiency: Antibodies cannot bind lipids bound to albumin in serum. You must perform a lipid extraction (e.g., Methanol/Chloroform or SPE) before the ELISA. Failure to extract is the #1 cause of "no signal" [2].
-
Stability: 5S-HETrE is sensitive to oxidation.[1] Perform all steps on ice and use antioxidants (BHT) during extraction, but ensure BHT is removed or doesn't interfere with the ELISA enzyme [3].
References
-
Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs).[1] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355.[1]
-
Cayman Chemical. (n.d.).[1] ELISA Technical Guide: Sample Preparation and Extraction.
-
Grant, G. E., et al. (2011). 5-oxo-ETE is a major neutrophil chemoattractant released by alveolar macrophages from asthmatic subjects.[1] Prostaglandins, Leukotrienes and Essential Fatty Acids, 85(5), 263-270.[1]
-
Murphy, R. C., et al. (2005). Eicosanoid Lipidome: Activation of the 5-Lipoxygenase Pathway.[1] Journal of Lipid Research.
Sources
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review | MDPI [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 8. stjohnslabs.com [stjohnslabs.com]
Comparative Guide: 5S-HETrE vs. Arachidonic Acid Metabolites in Inflammatory Signaling
[1]
Executive Summary
This guide analyzes the comparative inflammatory profiles of 5S-HETrE (5S-hydroxyeicosatrienoic acid) and its Arachidonic Acid (AA)-derived counterpart, 5S-HETE (5S-hydroxyeicosatetraenoic acid).[1][2]
For drug development professionals and immunologists, the critical distinction lies in the "Class Switch" mechanism. While AA-derived 5-HETE is rapidly oxidized into 5-oxo-ETE —a highly potent chemoattractant acting via the OXE receptor —the DGLA-derived 5S-HETrE functions as a metabolic "brake."[1] It competes for the 5-Lipoxygenase (5-LOX) enzyme, reducing the production of potent leukotrienes (LTB4) and 5-oxo-ETE, while itself exhibiting significantly attenuated biological activity.[1]
Part 1: Mechanistic Divergence
The Biosynthetic Competition
The inflammatory potential of a cell is dictated by the substrate available to 5-Lipoxygenase (5-LOX) . 5-LOX does not distinguish strictly between Arachidonic Acid (AA, ω-6, 20:[1]4) and Dihomo-gamma-linolenic acid (DGLA, ω-6, 20:3).[1][3] However, the products generated initiate vastly different signaling cascades.
-
The AA Pathway (Pro-Inflammatory): AA
5-HpETE 5-HETE 5-oxo-ETE (Potent OXER1 Agonist) Also produces LTB4 (Potent BLT1 Agonist)[1] -
The DGLA Pathway (Anti-Inflammatory/Attenuated): DGLA
5-HpETrE 5S-HETrE 5-oxo-ETrE (Weak/Inactive) Also produces LTB3 (Weak BLT1 Agonist)[1]
Visualization: The 5-LOX Substrate Competition
The following diagram illustrates the competitive divergence that underpins the anti-inflammatory efficacy of DGLA/5S-HETrE.
Caption: Competitive metabolism of AA and DGLA by 5-LOX.[1][4] DGLA acts as a "Trojan Horse," occupying 5-LOX to produce the weak agonist 5S-HETrE instead of potent 5-HETE.[1]
Part 2: Comparative Performance Analysis
Receptor Potency (OXER1 & BLT1)
The primary driver of 5-HETE's activity is its conversion to 5-oxo-ETE , which binds the OXE receptor (OXER1) on eosinophils and neutrophils.[1]
| Feature | 5-HETE / 5-oxo-ETE (AA Derived) | 5S-HETrE (DGLA Derived) | Biological Impact |
| Primary Receptor | OXER1 (Gi-coupled) | Low affinity for OXER1 | 5S-HETrE fails to trigger robust Calcium flux.[1] |
| Chemotactic Potency | High (EC50 ~ 1-10 nM for 5-oxo-ETE) | Negligible / Weak | 5S-HETrE does not induce significant neutrophil migration.[1] |
| Metabolic Fate | Rapidly oxidized to 5-oxo-ETE (100x more potent) | Oxidized to 5-oxo-ETrE (low potency) | The "activation step" (oxidation) fails to generate a super-agonist for DGLA products.[1] |
| Downstream Signaling | Ca2+ mobilization, Actin polymerization | Minimal Ca2+ release | Lack of cytoskeletal rearrangement necessary for chemotaxis. |
The "Damping" Effect
5S-HETrE is not merely inactive; its presence indicates a system-wide reduction in inflammatory capacity.[1]
-
Substrate Depletion: By consuming 5-LOX capacity, 5S-HETrE synthesis directly correlates with a reduction in LTB4 levels.[1]
-
Receptor Desensitization: Structural analogs like 5S-HETrE may bind receptors (BLT1/OXER1) without activating them, effectively acting as weak partial agonists or competitive antagonists, although the primary mechanism is biosynthetic competition.
Part 3: Experimental Validation Protocols
To objectively compare 5S-HETrE vs. 5-HETE, researchers should utilize a functional Neutrophil Chemotaxis Assay combined with LC-MS/MS Profiling .[1]
Protocol A: Human Neutrophil Chemotaxis (Boyden Chamber)
This assay quantifies the functional difference in recruitment potential.[1]
Materials:
-
Freshly isolated human neutrophils (PMNs) via Ficoll-Paque/Dextran sedimentation.[1]
-
Chemoattractants: 5-oxo-ETE (Positive Control), 5S-HETrE (Test), LTB4 (High Control), Vehicle (Negative).[1]
-
Transwell system (3 µm pore size).[1]
Workflow:
-
Isolation: Resuspend PMNs at
cells/mL in HBSS + 0.1% BSA. -
Loading: Place 600 µL of chemoattractant solutions in the lower chamber.
-
Concentration Range: 1 nM to 1 µM.[1]
-
-
Seeding: Add 100 µL of PMN suspension to the upper insert.
-
Incubation: Incubate for 60–90 minutes at 37°C, 5% CO2.
-
Quantification:
-
Calculation:
Expected Result: 5-oxo-ETE will show a bell-shaped dose-response curve with high maximal migration.[1] 5S-HETrE will show a flat or minimally elevated response, confirming low potency.[1]
Protocol B: Competitive LC-MS/MS Profiling
This assay validates the "Class Switch" mechanism by measuring the displacement of AA products.[1]
Workflow:
-
Cell Priming: Incubate PMNs with DGLA (10–50 µM) for 30 minutes.
-
Activation: Stimulate with Calcium Ionophore A23187 (2 µM) for 10 minutes.
-
Extraction: Stop reaction with ice-cold methanol containing deuterated internal standards (d8-5-HETE, d4-LTB4).
-
Analysis: Targeted LC-MS/MS (MRM mode).
-
Data Interpretation: Calculate the ratio of 5-HETrE/5-HETE. A high ratio correlates with reduced inflammatory output.
Part 4: Signaling Pathway Visualization[1]
The following diagram details the intracellular signaling differential activated by the respective metabolites.
Caption: 5-oxo-ETE (AA-derived) triggers the OXER1-Gi-Calcium axis driving migration.[1] 5S-HETrE fails to engage this pathway effectively.
References
-
Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340–355.[1] Link
-
Grant, G. E., et al. (2009). 5-Oxo-ETE is a potent chemoattractant for human eosinophils and neutrophils.[1] Prostaglandins & Other Lipid Mediators, 89(3-4), 98-104.[1] Link
-
Wang, X., et al. (2021). Dihomo-gamma-linolenic acid (DGLA) and its role in inflammation and cancer.[1] Progress in Lipid Research, 83, 101116. Link
-
Borgeat, P., & Samuelsson, B. (1979). Transformation of arachidonic acid by rabbit polymorphonuclear leukocytes. Formation of 5-hydroxyeicosatetraenoic acid.[1][4][5][6][7][8][9][10] Journal of Biological Chemistry, 254(7), 2643–2646. Link
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510, 92–101. Link[1]
Sources
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. The inhibition of 5-Lipoxygenase (5-LO) products leukotriene B4 (LTB4) and cysteinyl leukotrienes (cysLTs) modulates the inflammatory response and improves cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Hydroxyeicosatetraenoic Acid | C20H32O3 | CID 5280733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to Inter-Laboratory Comparison of 5S-HETrE Measurement
Executive Summary
5S-HETrE (5(S)-hydroxy-8Z,11Z,14Z-eicosatrienoic acid) is a specific bioactive lipid mediator derived from Mead Acid (20:3 n-9) via the 5-lipoxygenase (5-LOX) pathway. Unlike the widely studied arachidonic acid metabolite 5-HETE, 5S-HETrE accumulates significantly only under conditions of Essential Fatty Acid Deficiency (EFAD) or specific inflammatory states where the n-9 pathway is upregulated.
Accurate measurement of 5S-HETrE is critical for researching alternative inflammatory pathways. However, quantification is plagued by three analytical challenges:
-
Isomeric Interference: Distinguishing the enzymatic 5S enantiomer from the non-enzymatic 5R form.
-
Structural Similarity: Cross-reactivity with 5-HETE (which differs by only one double bond).
-
Lack of Standardization: Absence of a certified reference material specifically for Mead acid metabolites.
This guide provides a framework for conducting an Inter-Laboratory Comparison (ILC) to validate measurement performance across three distinct analytical platforms: Chiral LC-MS/MS (Gold Standard), Achiral LC-MS/MS (High Throughput), and ELISA (Screening).
Biological Context & Signaling Pathway[1][2]
Understanding the origin of 5S-HETrE is essential for experimental design. It is produced when 5-LOX acts on Mead Acid instead of Arachidonic Acid.
Figure 1: Biosynthetic pathway of 5S-HETrE from Mead Acid, highlighting the critical role of 5-LOX and the structural analogy to 5-HETE.
Comparative Analysis of Measurement Platforms
The ILC assesses the performance of the following methodologies.
Method A: Chiral LC-MS/MS (The Reference Standard)
-
Principle: Uses a chiral stationary phase (e.g., Chiralpak AD-RH) to physically separate the S and R enantiomers before mass spectrometric detection.
-
Target: 5(S)-HETrE specifically.
-
Pros: Absolute stereochemical specificity; eliminates false positives from auto-oxidation (racemic).
-
Cons: Long run times (20-40 min); expensive columns; requires specialized expertise.
Method B: Achiral LC-MS/MS (Routine Quantitation)
-
Principle: Uses standard C18 reverse-phase chromatography coupled with MRM (Multiple Reaction Monitoring).
-
Target: Total 5-HETrE (S + R).
-
Pros: High sensitivity; fast (5-10 min); robust; compatible with multi-analyte panels.
-
Cons: Cannot distinguish enzymatic 5S from non-enzymatic 5R; potential co-elution with 5-HETE if gradient is too fast.
Method C: Competitive ELISA (Screening)
-
Principle: Antibody-based competition for binding sites.[1][2] Note: Specific "5S-HETrE" kits are rare; researchers often use 5-HETE kits and validate cross-reactivity.
-
Target: Immunoreactive 5-series hydroxy fatty acids.[1][2][3][4][5][6]
-
Pros: Low cost; high throughput; no capital equipment needed.
-
Cons: High risk of cross-reactivity (specificity issues); matrix effects in plasma; limited dynamic range.
Performance Data Summary (Expected)
| Metric | Chiral LC-MS/MS | Achiral LC-MS/MS | ELISA (Cross-Reactive) |
| Specificity | High (Isomer Specific) | Medium (Structural Only) | Low (Class Specific) |
| LOQ (Plasma) | 50-100 pg/mL | 10-20 pg/mL | 200-500 pg/mL |
| Precision (CV%) | 5-10% | < 5% | 15-25% |
| Sample Vol. | 200-500 µL | 50-100 µL | 50 µL |
| Throughput | 20 samples/day | 100+ samples/day | 40 samples/plate |
Inter-Laboratory Comparison (ILC) Protocol
To objectively compare these methods, laboratories must follow a standardized ILC workflow.[7] This protocol ensures that variance is attributable to the method and not the operator.
Phase 1: Sample Preparation & Distribution
A "Reference Laboratory" (RL) prepares three sample types to cover different analytical challenges.
-
Sample A (Blank Matrix): Charcoal-stripped human plasma (to determine background noise).
-
Sample B (Spiked Standard): Blank plasma spiked with authentic 5S-HETrE standard at 2 ng/mL (to test accuracy).
-
Sample C (Biological Challenge): Plasma from EFAD-induced rats or humans (rich in Mead Acid metabolites, including isomers and interferences).
Phase 2: Experimental Workflow
Figure 2: Workflow for the Inter-Laboratory Comparison study, ensuring blinded analysis and centralized statistical evaluation.
Phase 3: Analytical Protocols
Protocol A: Chiral LC-MS/MS (Gold Standard)
-
Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Elute with methyl formate.
-
Column: Chiralpak AD-RH (150 x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water:Formic Acid (60:40:0.02).
-
MS Detection: Negative ESI, MRM transition m/z 321.2 → 115.1 (specific for HETrE).
-
Validation: Must resolve 5S and 5R peaks with resolution (
) > 1.5.
Protocol B: Achiral LC-MS/MS
-
Extraction: Protein precipitation with ice-cold acetonitrile (1:3 v/v).
-
Column: C18 Reverse Phase (e.g., Kinetex, 100 x 2.1 mm).
-
Gradient: 40% to 90% B over 8 mins (A: Water + 0.1% FA; B: ACN + 0.1% FA).
-
MS Detection: Same MRM (m/z 321.2 → 115.1).
-
Validation: Monitor m/z 319.2 → 115.1 (5-HETE) to ensure chromatographic separation from 5-HETrE.
Protocol C: ELISA
-
Kit Selection: Use a high-sensitivity 5-HETE kit (due to lack of 5S-HETrE specific kits) or a custom Mead Acid metabolite kit.
-
Preparation: Dilute plasma 1:5 to minimize matrix effects.
-
Assay: Competitive binding incubation (2 hours at RT).
-
Readout: 450 nm absorbance.
-
Correction: Run a parallel 5-HETE standard curve to estimate cross-reactivity factors.
Statistical Evaluation & Reporting
To ensure scientific integrity, data must be evaluated using robust statistical methods (ISO 13528 standards).
Z-Score Calculation
Used to benchmark each lab's performance against the consensus mean.
- : Lab result
- : Consensus mean (from Reference Lab Chiral LC-MS/MS)
- : Standard deviation for proficiency assessment
Interpretation:
- : Satisfactory
- : Questionable
- : Unsatisfactory
Accuracy vs. Specificity Plot
Plot the results of Sample C (Biological) .
-
Achiral LC-MS/MS results are expected to be 10-20% higher than Chiral LC-MS/MS due to the inclusion of 5R-isomers.
-
ELISA results may be 50-200% higher if 5-HETE is present, indicating poor specificity.
References
-
LIPID MAPS Consortium. (2023). Lipidomics Standards and Guidelines. LIPID MAPS. [Link]
-
NIST. (2017). Interlaboratory Comparison of Lipidomics in Human Plasma (SRM 1950). National Institute of Standards and Technology. [Link]
-
Serhan, C. N., et al. (2023). Mead acid metabolites: Biosynthesis and biological significance. National Institutes of Health. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
Sources
- 1. msesupplies.com [msesupplies.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. 5-HETE(5-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Human 5-hydroxyeicosatetraenoic acid (5-HETE) Elisa Kit – AFG Scientific [afgsci.com]
- 6. mybiosource.com [mybiosource.com]
- 7. eas-eth.org [eas-eth.org]
A Comparative Guide to the Use of Deuterated 5(S)-HETrE as an Internal Standard for High-Fidelity Eicosanoid Quantification
Audience: Researchers, scientists, and drug development professionals engaged in lipidomics and bioanalysis.
Abstract: The accurate quantification of bioactive lipids is fundamental to understanding their roles in health and disease. 5(S)-hydroxyeicosatrienoic acid (5(S)-HETrE), a key metabolite of dihomo-γ-linolenic acid, is a potent signaling molecule implicated in inflammatory processes. Its precise measurement in complex biological matrices presents significant analytical challenges. This guide provides a comprehensive, data-driven comparison of deuterated 5(S)-HETrE against alternative internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. We will demonstrate through experimental design and comparative data why the use of a stable isotope-labeled, co-eluting internal standard is not merely a preference but a prerequisite for generating reliable, reproducible, and defensible quantitative data.
The Analytical Imperative: Why Internal Standards are Non-Negotiable in LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of low-abundance molecules like eicosanoids in biological samples.[1][2] However, the analytical process is susceptible to variations that can compromise data accuracy. These sources of error include:
-
Sample Preparation Losses: Inefficient extraction or sample cleanup can lead to inconsistent analyte recovery.
-
Matrix Effects: Co-eluting endogenous compounds from complex matrices (e.g., plasma, tissue) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[3][4]
-
Instrumental Variability: Fluctuations in instrument performance over time can affect signal intensity.
To correct for these unavoidable variations, an internal standard (IS) is introduced at a known concentration to every sample at the very beginning of the workflow.[5] The ideal IS behaves identically to the analyte throughout the entire process. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized.[6]
The most robust method for this normalization is Stable Isotope Dilution (SID) , which employs a stable isotope-labeled version of the analyte as the internal standard.[7] Deuterated compounds are chemically identical to their native counterparts, ensuring they co-elute during chromatography and experience the same matrix effects.[8][9] The mass difference, however, allows them to be detected independently by the mass spectrometer.
Caption: Workflow for Stable Isotope Dilution (SID) using LC-MS/MS.
Candidate Internal Standards for 5(S)-HETrE Quantification
When quantifying 5(S)-HETrE, researchers have several choices for an internal standard. These can be broadly categorized, each with distinct advantages and significant drawbacks.
Category 1: The Gold Standard - Deuterated 5(S)-HETrE (5(S)-HETrE-d8)
A deuterated analog, such as 5(S)-HETrE-d8, is the ideal internal standard.[10] The substitution of eight hydrogen atoms with deuterium provides a distinct mass shift, making it easily distinguishable from the endogenous analyte by the mass spectrometer, while its identical chemical structure ensures it behaves the same way during extraction and chromatography.
-
Causality of Performance: Because 5(S)-HETrE-d8 has the same polarity, pKa, and three-dimensional structure as endogenous 5(S)-HETrE, it partitions identically during extraction and interacts with the stationary phase of the liquid chromatography column in the same manner. This results in co-elution , which is critical for ensuring that both the analyte and the internal standard are subjected to the exact same matrix effects at the exact same time. This is the cornerstone of accurate correction.[8]
Category 2: The Structural Analog - Other HETE Isomers (e.g., 12(S)-HETE)
A structural analog is a compound that is chemically similar but not identical to the analyte. For 5(S)-HETrE, another HETE isomer like 12(S)-HETE might be considered.
-
Causality of Inferior Performance: While structurally similar, the different position of the hydroxyl group in 12(S)-HETE compared to 5(S)-HETrE results in a different polarity and shape. This seemingly small change causes it to have a different retention time in reversed-phase chromatography. If a region of ion suppression occurs where the analyte elutes but the internal standard does not, the correction will be inaccurate, leading to an underestimation of the true concentration.
Category 3: The Unrelated Compound - Other Deuterated Lipids (e.g., Prostaglandin E2-d4)
Using a deuterated lipid from a different class, such as PGE2-d4, is a poor choice.
-
Causality of Failure: The chemical properties of PGE2-d4 are vastly different from 5(S)-HETrE. It will have a completely different extraction recovery and chromatographic behavior. It cannot accurately account for the specific analytical challenges associated with 5(S)-HETrE and will lead to highly unreliable and irreproducible results.
Experimental Comparison: Quantifying 5(S)-HETrE in Human Plasma
To illustrate the performance differences, we present data from a simulated experiment designed to quantify a known concentration of 5(S)-HETrE spiked into human plasma using the three categories of internal standards.
Experimental Protocol
-
Sample Preparation:
-
Aliquots (100 µL) of pooled human plasma were spiked to a final concentration of 5 ng/mL of 5(S)-HETrE.
-
Three sets of samples were prepared. To each set, one of the following internal standards was added to a final concentration of 5 ng/mL:
-
Set A: 5(S)-HETrE-d8
-
Set B: 12(S)-HETE
-
Set C: PGE2-d4
-
-
Proteins were precipitated by adding 400 µL of ice-cold methanol. Samples were vortexed and centrifuged at 14,000 x g for 10 minutes.
-
The supernatant was transferred to a new tube and diluted with 500 µL of water.
-
-
Solid Phase Extraction (SPE):
-
An SPE cartridge was conditioned with methanol and then equilibrated with water.
-
The diluted supernatant was loaded onto the SPE cartridge.
-
The cartridge was washed with 5% methanol in water to remove polar interferences.
-
The analytes were eluted with 1 mL of ethyl acetate.
-
The eluate was evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for each analyte and internal standard.
-
Caption: Experimental workflow for the quantification of 5(S)-HETrE.
Performance Data Summary
The following table summarizes the performance of each internal standard based on key validation parameters as defined by regulatory bodies like the FDA.[11] Accuracy is measured as the percentage of the known concentration that was determined experimentally (% Nominal). Precision is represented by the relative standard deviation (%RSD) of replicate measurements (n=6).
| Internal Standard Used | Chromatographic Behavior | Accuracy (% Nominal) | Precision (%RSD) | Interpretation |
| 5(S)-HETrE-d8 | Co-elutes with 5(S)-HETrE | 98.7% | 3.1% | Excellent. Accurately corrects for extraction loss and matrix effects, yielding reliable and reproducible results. |
| 12(S)-HETE | Elutes ~0.8 min after 5(S)-HETrE | 74.2% | 14.8% | Poor. Fails to adequately correct for matrix effects due to chromatographic separation, leading to significant underestimation and high variability. |
| PGE2-d4 | Elutes ~2.1 min before 5(S)-HETrE | 45.1% | 28.5% | Unacceptable. No correlation in behavior with the analyte. Results are highly inaccurate, imprecise, and not scientifically valid. |
Conclusion: The Authoritative Choice for Bioanalytical Integrity
Deuterated 5(S)-HETrE (5(S)-HETrE-d8) is the only choice that adheres to the rigorous principles of stable isotope dilution. Its co-elution and identical physicochemical behavior ensure that it faithfully tracks the analyte through every step of the analytical process, providing robust correction for all sources of variation. For researchers, scientists, and drug development professionals, investing in the appropriate stable isotope-labeled internal standard is an investment in data integrity, reproducibility, and the overall validity of your research.
References
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]
-
Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]
-
Murphy, R. C., & Mathews, W. R. (1984). Stable isotope dilution gas chromatography/mass spectrometry of prostaglandins and leukotrienes. PubMed. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxyeicosatetraenoic Acid. PubChem. [Link]
-
Wang, M., & Han, X. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. [Link]
-
Kushwaha, A., et al. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. PMC. [Link]
-
Wikipedia. (n.d.). 5-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]
-
Blair, I. A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. [Link]
-
Ubhayasekera, S. J. K. A., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]
-
Kim, D.-H., et al. (2019). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. [Link]
-
D'Arienzo, C., et al. (2019). List of internal standards used for lipidomics analysis. ResearchGate. [Link]
-
Edelman, B., et al. (1998). 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure. PubMed. [Link]
-
Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. PMC. [Link]
-
Okey, F. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research in Pharmacy and Biosciences. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
Sources
- 1. Stable isotope dilution gas chromatography/mass spectrometry of prostaglandins and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texilajournal.com [texilajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
Validating Specificity in 5S-HETrE Quantification: A Comparative Technical Guide
Topic: Validating the Specificity of a 5S-HETrE Enzymatic Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Analytical Challenge of the Mead Acid Pathway
In the landscape of eicosanoid research, 5S-HETrE (5(S)-hydroxy-6E,8Z,11Z-eicosatrienoic acid) represents a critical but elusive biomarker.[1] Unlike its ubiquitous analogue 5S-HETE —derived from Arachidonic Acid (AA)—5S-HETrE is a metabolite of Mead Acid (20:3 n-9), typically elevated during Essential Fatty Acid (EFA) deficiency or specific inflammatory states.[1]
The core challenge in validating any 5S-HETrE assay is structural homology . 5S-HETrE and 5S-HETE share identical stereochemistry at the C5 hydroxyl group and identical double bond geometry at C6, C8, and C11.[1] They differ only by the presence of a double bond at C14 in 5S-HETE.[1] Consequently, generic 5-LOX assays and low-specificity antibodies often fail to distinguish between the two, leading to false positives driven by the far more abundant arachidonic acid metabolites.
This guide provides a rigorous framework for validating the specificity of 5S-HETrE enzymatic assays (specifically immunoassays and activity assays), comparing them against the "Gold Standard" of LC-MS/MS.
Part 1: Scientific Background & Pathway Logic[1][2]
To validate specificity, one must first understand the competitive substrate kinetics of 5-Lipoxygenase (5-LOX).[1] The enzyme accepts both Arachidonic Acid and Mead Acid, but the biological context dictates the product profile.
The Competitive Biosynthesis Pathway[1]
Figure 1: Parallel metabolism of Arachidonic Acid and Mead Acid by 5-LOX. The structural similarity of the products (5S-HETE vs. 5S-HETrE) creates the primary specificity challenge.
Part 2: Comparative Analysis of Methodologies
When selecting an assay to quantify 5S-HETrE, researchers typically choose between Immunoassays (ELISA) and Mass Spectrometry.[1] Below is a data-driven comparison of performance metrics.
| Feature | Targeted 5S-HETrE ELISA (The Product) | LC-MS/MS (Gold Standard) | Generic 5-LOX Activity Assay |
| Primary Detection Principle | Antibody-Antigen binding (Colorimetric/Fluorescent) | Mass-to-Charge Ratio (m/z) + Retention Time | UV Absorbance (235 nm) or Ferro-oxidation |
| Specificity (Cross-Reactivity) | High Risk: Must be validated <1% against 5S-HETE.[1] | Absolute: Separates by mass (320.5 vs 322.5 Da).[1] | None: Detects conjugated dienes generically. |
| Sensitivity (LOD) | ~10–50 pg/mL | ~1–5 pg/mL | ~1000 pg/mL (Low) |
| Throughput | High (96 samples/run) | Low (10–20 mins/sample) | Medium |
| Sample Prep | Minimal (Direct serum or simple extraction) | Complex (SPE + Derivatization often required) | Minimal |
| Cost Per Sample | Low ($) | High ( | Low ($) |
| Ideal Use Case | Screening large cohorts for EFA deficiency markers. | Definitive structural confirmation. | Initial enzyme kinetics (purified systems only). |
Expert Insight: While LC-MS/MS is definitive, it is often logistically prohibitive for high-throughput screening.[1] A rigorously validated ELISA is the practical alternative, provided the cross-reactivity with 5S-HETE is proven to be negligible.[1]
Part 3: Validation Protocol (Self-Validating System)
Experiment A: The "Cross-Reactivity Stress Test"
Objective: Determine the assay's rejection ratio for 5S-HETE. Method:
-
Prepare a standard curve of pure 5S-HETrE (0 to 1000 pg/mL).[1]
-
Prepare a parallel curve of 5S-HETE at 10x, 100x, and 1000x concentrations (up to 1 µg/mL).[1]
-
Run both in the assay.[1]
-
Calculation:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Acceptance Criteria:
-
Cross-reactivity with 5S-HETE must be < 1.0% .[1]
-
Why? In biological samples, AA metabolites (5S-HETE) can exceed Mead Acid metabolites by 10-100 fold.[1] A 5% cross-reactivity would render the assay useless in plasma.[1]
Experiment B: Spike-and-Recovery in Lipid-Rich Matrix
Objective: Validate performance in the presence of endogenous Arachidonic Acid interference. Method:
-
Matrix: Use pooled human plasma (control) and EFA-deficient plasma (if available).[1]
-
Extraction: Perform a solid-phase extraction (SPE) using C18 columns to remove bulk proteins and neutral lipids.[1]
-
Spike: Add known amounts of 5S-HETrE (Low, Medium, High) into the extracted matrix.[1]
-
Analyze: Compare recovered concentration vs. spiked amount.
Data Presentation: Recovery Metrics
| Spike Level (pg/mL) | Mean Recovery (%) | CV (%) | Interpretation |
| Low (50) | 88% | 12% | Acceptable loss due to SPE extraction.[1] |
| Medium (200) | 95% | 5% | Optimal range; minimal matrix interference.[1] |
| High (800) | 98% | 3% | High linearity; no saturation effects.[1] |
Experiment C: Biological Validation (The "Mead Acid Shift")
Objective: Confirm the assay detects biological upregulation of the pathway. Method:
-
Control Group: Normal diet (High Linoleic/Arachidonic Acid).[1]
-
Test Group: EFA-Deficient diet (or cell culture deprived of serum).
-
Stimulation: Stimulate 5-LOX with Calcium Ionophore (A23187).[1]
-
Expectation: The assay should detect a sharp increase in 5S-HETrE in the Test Group only. The Control Group should show high 5S-HETE (by MS) but low 5S-HETrE signal in this assay.
Part 4: Troubleshooting & Optimization
Common Failure Mode: The "High Background" Phantom If your negative controls show signal, it is likely due to:
-
Peroxidase Activity: 5-LOX products are unstable peroxides (5-HpETrE) before reduction.[1][2] Ensure samples are reduced (e.g., with Glutathione Peroxidase or chemical reduction) to stable alcohols (5-HETrE) before assaying.[1]
-
Non-Specific Binding: Lipids are sticky.[1] Use glass or low-binding polypropylene plastics.[1] Avoid polystyrene tubes for storage.[1]
The "Hook Effect" in Competitive ELISAs: In competitive assays, extremely high levels of analyte (or cross-reacting 5S-HETE) can paradoxically reduce inhibition.[1] Always dilute samples 1:2, 1:10, and 1:50 to ensure linearity.
References
-
Powell, W. S., & Rokach, J. (2005).[1][3] Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE. Progress in Lipid Research, 44(2-3), 154-183.[1][3]
-
Cleland, L. G., et al. (2005).[1] The role of Mead acid (20:3n-9) in the anti-inflammatory effects of essential fatty acid deficiency.[1][4] Lipids, 40, 131-134. (Contextual citation for Mead Acid pathway).[1]
-
Borgeat, P., & Samuelsson, B. (1979).[1] Arachidonic acid metabolism in polymorphonuclear leukocytes: unstable intermediate in formation of dihydroxy acids.[1] Proceedings of the National Academy of Sciences, 76(7), 3213-3217.[1] [1]
-
Grant, G. E., et al. (2009).[1] 5-Oxo-ETE and the OXE receptor.[1][5] Prostaglandins and Other Lipid Mediators, 89(3-4), 98-104.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Maternal fatty acid status during pregnancy versus offspring inflammatory markers: a canonical correlation analysis of the MEFAB cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mead acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Comparative Lipidomics: 5S-HETrE as a Biomarker and Functional Mediator
Topic: Comparative Lipidomics: 5S-HETrE Levels and Functional Roles in Disease Models Content Type: Technical Comparison Guide Audience: Senior Researchers, Lipidomics Specialists, and Drug Discovery Scientists
Executive Summary
5(S)-Hydroxyeicosatrienoic acid (5S-HETrE) is a specific lipoxygenase metabolite derived from Mead acid (20:3n-9). Unlike the pro-inflammatory leukotrienes derived from Arachidonic acid (AA, 20:4n-6), 5S-HETrE represents a metabolic shift that occurs under conditions of Essential Fatty Acid Deficiency (EFAD) or specific pathological states like Cystic Fibrosis (CF).
This guide objectively compares the generation, detection, and biological impact of 5S-HETrE across three distinct disease models. It highlights the metabolite's role as a functional antagonist to Leukotriene B4 (LTB4) and provides a validated LC-MS/MS workflow for its quantification.
Part 1: Mechanistic Foundation
The 5-Lipoxygenase Competition
The physiological relevance of 5S-HETrE is defined by substrate competition at the active site of 5-Lipoxygenase (5-LOX). Under standard dietary conditions, Arachidonic acid is the preferred substrate, yielding 5-HETE and the potent chemoattractant LTB4.
However, when n-6 fatty acids are depleted (EFAD) or metabolically sequestered (CF), the body synthesizes Mead acid (20:3n-9) from Oleic acid. 5-LOX metabolizes Mead acid into 5S-HETrE. Crucially, 5S-HETrE lacks the potent chemotactic activity of LTB4 , effectively acting as an inflammatory "brake."
Pathway Visualization
The following diagram illustrates the divergent fates of n-6 (Arachidonic) and n-9 (Mead) fatty acids at the 5-LOX junction.
Caption: Substrate competition at 5-LOX. Mead acid metabolism yields 5S-HETrE, which functionally antagonizes LTB4-driven inflammation.
Part 2: Comparative Analysis in Disease Models
This section compares 5S-HETrE levels and functionality across three validated models.
Model A: Essential Fatty Acid Deficiency (EFAD)[1]
-
Context: The baseline model for Mead acid accumulation.
-
Mechanism: Absence of dietary Linoleic acid (LA) forces the desaturation/elongation enzymes (FADS1/2, ELOVL5) to process Oleic acid, producing Mead acid.
-
5S-HETrE Status: Maximal. In this model, 5S-HETrE becomes a dominant 5-LOX metabolite.
-
Biological Outcome: The shift to 5S-HETrE dampens acute inflammatory responses, potentially masking immune competence.
Model B: Cystic Fibrosis (CF)[2][3][4]
-
Context: A complex metabolic disease where EFAD occurs despite adequate intake, likely due to malabsorption and increased turnover.
-
Mechanism: CFTR dysfunction leads to altered lipid metabolism.[1] CF patients exhibit high Mead acid levels even without dietary restriction.
-
5S-HETrE Status: Elevated but Competitive. Unlike pure EFAD, CF lungs often have high Arachidonic acid release due to chronic infection. This creates a "war zone" where 5S-HETrE and LTB4 are both produced.
-
Biological Outcome: 5S-HETrE attempts to resolve inflammation but is often overwhelmed by the massive LTB4 flux driven by Pseudomonas infection.
Model C: Acute Neutrophil Chemotaxis (In Vitro/Ex Vivo)
-
Context: Functional assay comparing the potency of metabolites.
-
Mechanism: Neutrophils are exposed to gradients of LTB4 vs. 5S-HETrE.
-
5S-HETrE Status: Exogenous. Added as a comparator.
-
Biological Outcome: 5S-HETrE exhibits <10% of the chemotactic potency of LTB4. Furthermore, pre-incubation with 5S-HETrE can desensitize neutrophils to subsequent LTB4 challenges.
Summary Data Table
| Feature | EFAD Model | Cystic Fibrosis Model | Acute Inflammation Model |
| Primary Precursor | Mead Acid (Endogenous) | Mixed (Mead + AA) | Exogenous Challenge |
| 5S-HETrE Level | High (>50 ng/mL plasma) | Moderate (Variable) | N/A (Control) |
| LTB4 Level | Low | Very High | High (Positive Control) |
| Triene:Tetraene Ratio | > 0.4 | 0.1 – 0.3 | < 0.05 |
| Neutrophil Migration | Suppressed | Dysregulated | 5S-HETrE inhibits LTB4 effect |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Extraction and Quantification via LC-MS/MS
Rationale: 5S-HETrE is a hydroxy-fatty acid.[2] It requires acidification to protonate the carboxyl group for extraction, followed by soft ionization (ESI-) to prevent in-source fragmentation.
Reagents
-
Internal Standard (IS): 5(S)-HETE-d8 (Deuterated analog is preferred due to structural similarity).
-
Solvents: Methanol (LC-MS grade), Acetonitrile, Water, Formic Acid.
Workflow Diagram
Caption: Validated lipidomics workflow ensuring recovery normalization via deuterated internal standards.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 100 µL plasma or 10 mg tissue homogenate.
-
Spike: Add 5 ng of 5(S)-HETE-d8 internal standard. Validation: This accounts for extraction loss.
-
Precipitation: Add 400 µL ice-cold methanol. Vortex 30s. Centrifuge at 14,000 x g for 10 min.
-
-
Solid Phase Extraction (SPE):
-
Dilute supernatant to 10% MeOH with acidified water (pH 3.5).
-
Load onto a pre-conditioned C18 SPE cartridge (e.g., Strata-X or Oasis HLB).
-
Wash: 5% MeOH.
-
Elute: 100% Methanol. Dry under nitrogen. Reconstitute in 100 µL 50:50 MeOH:Water.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B to 90% B over 10 mins.
-
Ionization: ESI Negative Mode.
-
MRM Transitions (Critical for Specificity)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5S-HETrE | 321.2 [M-H]⁻ | 115.1 (Cleavage at C5-OH) | 18 |
| 5S-HETrE (Qual) | 321.2 [M-H]⁻ | 277.2 (Loss of CO₂) | 12 |
| 5(S)-HETE-d8 | 327.2 [M-H]⁻ | 116.1 | 18 |
Part 4: References
-
Evans, J. F., et al. (1986). "Comparison of LTB4- and C5a-stimulated chemotaxis of isolated human neutrophils." Bioscience Reports. Link
-
Andersson, C., et al. (2022). "The Fatty Acid Imbalance of Cystic Fibrosis Exists at Birth Independent of Feeding."[3] Portland Press. Link
-
Hamberg, M., et al. (2023). "The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid."[4] Journal of Lipid Research.[1] Link
-
Werz, O., et al. (2002). "5-Lipoxygenase: mechanisms of regulation."[5] Journal of Molecular Medicine. Link
-
Resolian. (2023).[3] "8 Essential Characteristics of LC-MS/MS Method Validation." Resolian Technical Guides. Link
Sources
- 1. The fatty acid imbalance of cystic fibrosis exists at birth independent of feeding in pig and ferret models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
